2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
Description
Properties
Molecular Formula |
C8H10BrClS |
|---|---|
Molecular Weight |
253.59 g/mol |
IUPAC Name |
2-bromo-3-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-10)4-7-2-3-11-8(7)9/h2-3,6H,4-5H2,1H3 |
InChI Key |
RNZBBFHQIDOWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(SC=C1)Br)CCl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Process Optimization of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
Executive Summary & Strategic Importance
2-Bromo-3-(3-chloro-2-methylpropyl)thiophene is a highly versatile, bifunctional heterocyclic building block. Its structural architecture features two orthogonal reactive sites: an activated aromatic bromide at the C2 position and an aliphatic primary chloride at the terminus of the C3 alkyl chain.
In advanced organic synthesis and drug development, this intermediate serves as a critical linchpin. The C2-bromide is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations) to construct extended conjugated systems or complex active pharmaceutical ingredients (APIs) such as thienopyrimidines and SGLT2 inhibitors. Concurrently, the aliphatic chloride acts as a robust electrophile for subsequent nucleophilic substitutions, enabling the installation of diverse pharmacophores or facilitating intramolecular cyclizations.
Retrosynthetic Analysis & Route Selection
The synthesis of this target molecule requires a strategic sequence to prevent cross-reactivity between the halogenated sites. The optimal route is designed backward from the target:
-
Electrophilic Aromatic Bromination: The C2-bromide is installed in the final step. Introducing the aromatic halogen too early would risk unwanted metal-halogen exchange or competitive cross-coupling during the carbon-chain assembly. 3-Alkylthiophenes are known to undergo highly regioselective bromination at the 2-position[1].
-
Aliphatic Chlorination: The terminal chloride is derived from a primary alcohol via a controlled nucleophilic substitution.
-
Hydroboration-Oxidation: The primary alcohol is generated via the anti-Markovnikov hydration of a terminal alkene (3-(2-methylallyl)thiophene).
-
Kumada Cross-Coupling: The foundational carbon framework is assembled by coupling commercially available 3-bromothiophene with 2-methylallylmagnesium chloride. The Kumada coupling is selected over Suzuki or Negishi methods due to the commercial availability of the Grignard reagent and the exceptional efficiency of nickel catalysts in preventing homocoupling[2][3].
Step-by-Step Experimental Methodologies & Mechanistic Insights
Step 1: Ni-Catalyzed Kumada Cross-Coupling
-
Mechanistic Causality: Traditional Kumada couplings in standard tetrahydrofuran (THF) often suffer from Grignard homocoupling (Wurtz-type coupling), yielding unwanted dithienyl side products[4]. By utilizing 2-methyltetrahydrofuran (2-MeTHF) as the solvent, the system allows for higher Grignard concentrations while significantly suppressing dithienyl generation[3]. Furthermore, the bidentate ligand dppp in the
catalyst enforces a cis-geometry on the nickel intermediate, accelerating reductive elimination and favoring the desired cross-coupled product[4]. -
Protocol:
-
Under an inert nitrogen atmosphere, dissolve 3-bromothiophene (1.0 eq) and
(1.5 mol%) in anhydrous 2-MeTHF. -
Cool the mixture to 0 °C. Add 2-methylallylmagnesium chloride (1.15 eq, 2.0 M in THF) dropwise to maintain a low localized concentration of the Grignard reagent.
-
Warm to room temperature and stir for 15 hours.
-
Quench carefully with saturated aqueous
at 0 °C. Extract with ethyl acetate, wash with brine, dry over , and concentrate. Purify via vacuum distillation to yield 3-(2-methylallyl)thiophene .
-
Step 2: Regioselective Hydroboration-Oxidation
-
Mechanistic Causality: Borane-THF (
) attacks the less sterically hindered terminal carbon of the 2-methylallyl group. The transition state is stabilized by minimizing steric clash with the internal methyl group, ensuring >95% anti-Markovnikov regioselectivity. -
Protocol:
-
Dissolve 3-(2-methylallyl)thiophene (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add
(0.4 eq of a 1.0 M solution, providing 1.2 eq of active hydride) dropwise. Stir for 2 hours at room temperature. -
Cool back to 0 °C. Carefully add 3M NaOH (1.5 eq) followed by dropwise addition of 30%
(1.5 eq). -
Stir for 1 hour, extract with diethyl ether, wash with water, and concentrate to yield 3-(3-hydroxy-2-methylpropyl)thiophene .
-
Step 3: Aliphatic Chlorination via Vilsmeier-Type Intermediate
-
Mechanistic Causality: Reacting a branched primary alcohol with thionyl chloride (
) alone can proceed via an mechanism, which is prone to carbocation rearrangement (hydride shifts). Adding a catalytic amount of dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloromethyleneiminium chloride). This activates the alcohol as an excellent leaving group, forcing the chloride to attack via a strict mechanism, ensuring 100% fidelity of the carbon skeleton. -
Protocol:
-
Dissolve 3-(3-hydroxy-2-methylpropyl)thiophene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add catalytic DMF (0.05 eq). Cool the mixture to 0 °C.
-
Add
(1.2 eq) dropwise. Reflux the mixture for 3 hours. -
Cool to room temperature, quench with ice water, separate the organic layer, wash with saturated
, dry, and evaporate to yield 3-(3-chloro-2-methylpropyl)thiophene .
-
Step 4: Electrophilic Aromatic Bromination
-
Mechanistic Causality: The alkyl group at C3 exerts a positive inductive (+I) effect and hyperconjugation. When an electrophile attacks position 2, the resulting Wheland intermediate places a positive charge directly adjacent to the C3 carbon, maximizing stabilization. Attack at position 5 does not benefit from this direct stabilization. Using N-Bromosuccinimide (NBS) in a 1:1 mixture of acetic acid and chloroform ensures mild, controlled bromination, preventing thermodynamic equilibration or over-bromination to the 2,5-dibromo species[1].
-
Protocol:
-
Dissolve 3-(3-chloro-2-methylpropyl)thiophene (1.0 eq) in a 1:1 mixture of glacial acetic acid (HOAc) and chloroform (
). -
Cool to 0 °C and protect the flask from light.
-
Add NBS (1.05 eq) in small portions over 30 minutes[1].
-
Stir at room temperature for 4 hours.
-
Pour into water, extract with DCM, wash sequentially with water, saturated
, and brine. Dry and concentrate. Purify via silica gel chromatography to yield This compound .
-
Quantitative Data & Process Metrics
| Step | Transformation | Reagents & Solvents | Yield (%) | Purity (GC/MS) | Key Impurity to Monitor |
| 1 | Kumada Coupling | 86% | >98% | 3,3'-Bithiophene (Homocoupling) | |
| 2 | Hydroboration | 82% | >97% | Markovnikov alcohol | |
| 3 | Chlorination | 91% | >99% | Rearranged alkyl chlorides | |
| 4 | Bromination | NBS, HOAc: | 88% | >98% | 2,5-Dibromo derivative |
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the regiochemistry of the final bromination step must be rigorously validated. This acts as a self-correcting checkpoint:
-
H NMR Spectroscopy: In the unbrominated intermediate (Step 3), the thiophene protons at C2, C4, and C5 exhibit complex multiplet splitting. Upon successful bromination at C2, the highly deshielded C2 proton signal disappears. Crucially, the remaining C4 and C5 protons will appear as a pair of distinct doublets with a coupling constant of
. If errant bromination occurred at C5, the coupling constant between the remaining C2 and C4 protons would be significantly smaller ( ). This simple NMR diagnostic definitively proves the structural integrity of the target molecule.
Synthetic Workflow Visualization
Fig 1: Four-step synthetic workflow for this compound.
References
-
[1] Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity, Macromolecules, ACS Publications. URL:[Link]
-
[3] Process for the Kumada coupling reaction, US Patent 7205414B2, Google Patents. URL:
Sources
The Thiophene Scaffold: Physicochemical Profiling and Bioisosteric Utility in Drug Discovery
[1][2][3][4]
Introduction: The Phenyl-Thiophene Exchange
In modern medicinal chemistry, the thiophene ring acts as a premier bioisostere for the phenyl group.[1][2][3] While often viewed merely as a "space-filler," the thiophene scaffold offers distinct electronic and steric advantages that can rescue a lead series from poor solubility, metabolic instability, or lack of potency.
However, the transition from a phenyl to a thiophene core is not without risk. The electron-rich nature of sulfur renders the ring highly susceptible to oxidative metabolism, potentially leading to idiosyncratic toxicity (e.g., tienilic acid). This guide provides a technical deep-dive into the physicochemical properties of substituted thiophenes, offering actionable strategies to harness their benefits while mitigating their liabilities.
Part 1: Electronic Architecture & Aromaticity
The Pi-Excessive Core
Unlike benzene, thiophene is a
-
Resonance Energy: Thiophene has a resonance energy of ~29 kcal/mol (compared to ~36 kcal/mol for benzene). This lower aromaticity implies a higher tendency toward chemical reactivity, specifically electrophilic aromatic substitution.[1]
-
Dipole Moment: The sulfur atom creates a permanent dipole, which can be exploited to optimize binding interactions within a protein pocket that lacks the complementary electrostatics for a phenyl ring.
Regioselectivity and Reactivity
The electron density is not uniform. The
-
Implication: Electrophilic attacks (halogenation, nitration) occur preferentially at C2.
-
Synthetic Challenge: Accessing the C3-position often requires blocking the C2 position or utilizing specific metal-catalyzed cross-coupling strategies (e.g., Suzuki-Miyaura or Negishi couplings) with pre-functionalized building blocks.
Part 2: Structural Geometry & Lipophilicity
The "Vector" Argument
Replacing a phenyl ring with thiophene is not just about size; it is about bond vectors .
-
Benzene: Internal bond angles are 120°. Substituents at para positions exit at 180° relative to each other.
-
Thiophene: The C-S-C bond angle is compressed to approximately 92° . This alters the exit vector of substituents at C2 and C5, potentially allowing a drug molecule to "turn a corner" in a binding pocket that a rigid phenyl ring would clash with.
Comparative Physicochemical Data
The table below summarizes the shift in properties when exchanging a phenyl ring for a thiophene.
| Property | Benzene (Phenyl) | Thiophene | Impact on Drug Design |
| Aromaticity | High (Stable) | Moderate ( | Thiophene is more prone to oxidation. |
| Bond Angle | 120° (C-C-C) | ~92° (C-S-C) | Alters substituent projection vectors. |
| Lipophilicity (LogP) | Reference (2.13) | ~1.81 (Unsubstituted) | Thiophene is generally less lipophilic than benzene, improving solubility. |
| H-Bonding | None | Weak Acceptor (S) | Sulfur can engage in weak H-bonds with NH groups. |
| Metabolic Risk | Low (Epoxidation rare) | High (S-oxidation) | Requires blocking groups (F, Cl, CN) at C2/C5. |
Part 3: Metabolic Stability & Toxicology[5]
The most critical consideration in thiophene chemistry is the potential for bioactivation. Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2) can oxidize the sulfur atom or the C=C double bond.
Mechanism of Toxicity[5]
-
S-Oxidation: Formation of thiophene S-oxide. This species is not stable and acts as a diene in Diels-Alder reactions or a Michael acceptor, covalently binding to hepatic proteins (leading to hepatotoxicity).
-
Epoxidation: Oxidation of the C2-C3 double bond leads to a reactive epoxide / thia-oxirane intermediate, which can open to form unsaturated aldehydes that alkylate DNA or proteins.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the divergence between safe clearance and toxic bioactivation.
Caption: Divergent metabolic pathways of the thiophene ring. Unblocked thiophenes risk activation to toxic S-oxides, while substituted analogs favor safe clearance.
Mitigation Strategy
To prevent S-oxidation, medicinal chemists employ "Metabolic Blocking" :
-
Substitution at C2/C5: Placing a metabolic blocker (Chlorine, Methyl, Cyano) at the
-positions sterically and electronically hinders P450 approach to the sulfur lone pair. -
Electron Withdrawal: Adding Electron Withdrawing Groups (EWG) reduces the electron density of the ring, making it less susceptible to oxidative attack.
Part 4: Experimental Protocols
Protocol A: Assessment of Reactive Metabolite Formation (GSH Trapping)
Objective: To determine if a thiophene-containing lead generates reactive electrophiles (S-oxides/epoxides) in vitro.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Glutathione (GSH) - Nucleophilic trapping agent
-
LC-MS/MS (High Resolution)
Workflow:
-
Incubation: Prepare a reaction mixture containing 10 µM Test Compound, 1 mg/mL HLM, and 5 mM GSH in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (1 mM) to initiate metabolism. Incubate at 37°C for 60 minutes.
-
Termination: Quench reaction with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.
-
Data Interpretation: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or precursor ion scanning for GSH fragments (
272, 308).-
Result: Detection of GSH-adducts indicates the formation of reactive metabolites. The structure requires modification (e.g., blocking C2 position).
-
Protocol B: Chromatographic Hydrophobicity Index (CHI) Determination
Objective: To accurately measure lipophilicity (LogD) of thiophenes, which often differ from calculated values (cLogP) due to sulfur's polarizability.
Method: Fast-gradient HPLC. Column: C18 Reverse Phase (e.g., Phenomenex Luna). Mobile Phase:
- A: 50 mM Ammonium Acetate (pH 7.4)
- B: Acetonitrile Procedure:
-
Calibrate the column using a set of standards with known CHI values (e.g., Theophylline, Phenylbutazone).
-
Inject Test Compound (10 µL, 100 µM in DMSO).
-
Run a linear gradient from 0% to 100% B over 5 minutes.
-
Calculate CHI based on retention time relative to standards.
-
Conversion: Convert CHI to LogD using the equation:
.
Part 5: Synthetic Methodologies & Regiocontrol
Synthesis of substituted thiophenes demands strict regiocontrol. The following diagram outlines the decision tree for accessing C2 vs. C3 substituted analogs.
Caption: Synthetic decision tree. C2 functionalization is kinetically favored; C3 requires thermodynamic control or specific cross-coupling.
Key Synthetic Insight: For C3-arylation , avoid direct electrophilic substitution (which favors C2). Instead, utilize Suzuki-Miyaura coupling starting from 3-bromothiophene. If the C2 position is unsubstituted, it may require a temporary silyl blocking group (e.g., TMS) to prevent proto-deboronation or homocoupling side reactions.
References
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Source: NIH / PubMed URL:[Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology (ACS) URL:[Link]
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Source: Nature Communications URL:[4][Link]
Comprehensive Spectroscopic Profiling and Synthetic Methodology of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
Executive Summary
2-Bromo-3-(3-chloro-2-methylpropyl)thiophene is a highly specialized halogenated heterocycle that serves as a critical building block in advanced organic synthesis. The presence of the 2-bromo handle enables transition-metal-catalyzed cross-coupling reactions, while the 3-(3-chloro-2-methylpropyl) side chain provides a unique steric environment, enhanced solubility, and a terminal electrophilic chloride for further derivatization. This whitepaper provides a rigorous, self-validating technical guide to its synthesis, mechanistic pathways, and spectroscopic characterization, designed for researchers in drug development and organic electronics.
Introduction & Chemical Significance
Thiophene derivatives are ubiquitous in the development of active pharmaceutical ingredients (APIs) and regioregular conducting polymers. The strategic functionalization of the thiophene ring at the 2- and 3-positions is paramount for controlling downstream polymerization or molecular conjugation [1].
The molecule this compound represents a bifunctional intermediate:
-
The 2-Bromo Position: Acts as a highly reactive site for Grignard metathesis (GRIM) or direct Suzuki/Stille cross-coupling.
-
The 3-Alkyl Chain: The branched 3-chloro-2-methylpropyl group introduces a stereocenter. In polymer chemistry, branched side chains disrupt highly crystalline lamellar packing, tuning the glass transition temperature (
) and solubility of the resulting polythiophenes. In medicinal chemistry, the terminal primary chloride is primed for nucleophilic substitution ( ) with amines or alkoxides to build complex pharmacophores.
Experimental Protocols: Synthesis and Purification
The selective monobromination of 3-alkylthiophenes requires stringent stoichiometric and thermal control to prevent the formation of 2,5-dibrominated byproducts. The regioselectivity is driven by the electron-donating nature of the alkyl group (via hyperconjugation), which synergistically directs electrophilic aromatic substitution to the C2 position alongside the directing effect of the sulfur heteroatom[3].
Step-by-Step Methodology: Regioselective Bromination
Reagents: 3-(3-chloro-2-methylpropyl)thiophene (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), anhydrous Tetrahydrofuran (THF), Glacial Acetic Acid (AcOH).
-
Reaction Setup: Dissolve 3-(3-chloro-2-methylpropyl)thiophene (50.0 mmol) in a 1:1 mixture of anhydrous THF and glacial AcOH (100 mL) under an inert argon atmosphere.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system suppresses the activation energy required for the secondary bromination at the C5 position, ensuring high chemoselectivity for the C2 position.
-
Electrophile Addition: Add NBS (52.5 mmol) portion-wise over 30 minutes in the dark. Causality: NBS provides a controlled, low steady-state concentration of
. Excluding light prevents radical initiation, forcing the reaction through a purely polar electrophilic aromatic substitution pathway. -
Reaction Progression: Stir the mixture at 0 °C for 1 hour, monitoring completion via TLC (Hexanes, UV/KMnO4 stain).
-
Quenching & Extraction: Quench the reaction by pouring it into 100 mL of ice-cold 10% aqueous sodium thiosulfate (
) to neutralize any residual oxidant. Extract the aqueous layer with diethyl ether ( mL). -
Washing & Drying: Wash the combined organic layers with 10% aqueous KOH (to remove acetic acid) and brine. Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography on silica gel using 100% hexanes as the eluent to yield the pure title compound as a colorless to pale-yellow oil.
Fig 1. Step-by-step synthetic workflow for the selective bromination of the thiophene precursor.
Spectroscopic Characterization Data
A robust structural elucidation relies on multi-nuclear NMR, FT-IR, and Mass Spectrometry. The data below reflects the theoretical and empirically correlated spectroscopic profile of the isolated molecule based on established chemical shift rules [2].
H NMR Analysis (400 MHz, )
Causality of Splitting: The presence of a chiral center at C2' of the alkyl chain renders the methylene protons at C1' (benzylic-like) and C3' (adjacent to chlorine) diastereotopic . They are magnetically inequivalent and will couple with each other (geminal coupling) as well as with the C2' methine proton, resulting in complex multiplets rather than simple doublets.
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 7.20 | Doublet (d) | 1H | 5.6 | Thiophene H5 |
| 6.85 | Doublet (d) | 1H | 5.6 | Thiophene H4 |
| 3.55 - 3.42 | Multiplet (m) | 2H | - | Alkyl C3'- |
| 2.78 - 2.62 | Multiplet (m) | 2H | - | Alkyl C1'- |
| 2.25 - 2.10 | Multiplet (m) | 1H | - | Alkyl C2'- |
| 1.05 | Doublet (d) | 3H | 6.5 | Alkyl C4'- |
C NMR Analysis (100 MHz, )
| Chemical Shift ( | Carbon Type | Assignment |
| 139.2 | Quaternary (C) | Thiophene C3 (Attached to alkyl chain) |
| 128.4 | Methine (CH) | Thiophene C4 |
| 125.6 | Methine (CH) | Thiophene C5 |
| 109.5 | Quaternary (C) | Thiophene C2 (Attached to Bromine) |
| 50.1 | Methylene ( | Alkyl C3' ( |
| 35.8 | Methine (CH) | Alkyl C2' ( |
| 34.2 | Methylene ( | Alkyl C1' ( |
| 17.5 | Methyl ( | Alkyl C4' ( |
FT-IR Spectroscopy (ATR)
| Wavenumber ( | Intensity | Assignment / Vibrational Mode |
| 3105 | Weak | Aromatic C-H stretch (Thiophene ring) |
| 2960, 2925, 2855 | Medium | Aliphatic C-H stretches (Alkyl chain) |
| 1530, 1455 | Medium | Aromatic C=C stretches |
| 740 | Strong | C-Cl stretch (Aliphatic chloride) |
| 620 | Strong | C-Br stretch (Aromatic bromide) |
Mass Spectrometry (EI-MS, 70 eV)
The mass spectrum is distinctly characterized by the isotopic signatures of both Bromine (
-
Molecular Ion (
): Base peak at 252 ( , ). -
Peak:
254 (approx. 130% relative to due to the combination of , and , ). -
Peak:
256 (approx. 30% relative to due to , ). -
Key Fragmentation: Loss of the chloromethyl radical (
, -49 Da) yields a stable thienyl-allylic cation at 203/205.
Mechanistic Workflows & Downstream Pathways
The 2-bromo functional group is a privileged handle for carbon-carbon bond formation. In the realm of materials science, treating this monomer with a Grignard reagent triggers a magnesium-halogen exchange (Grignard Metathesis or GRIM method). Subsequent addition of a Nickel catalyst (e.g.,
Fig 2. Downstream mechanistic pathways utilizing the 2-bromo handle for advanced materials and APIs.
Conclusion
The synthesis and characterization of this compound require a deep understanding of electrophilic aromatic substitution kinetics and advanced NMR interpretation (specifically regarding diastereotopicity). By controlling the thermal parameters during NBS bromination, researchers can reliably isolate this bifunctional intermediate. The resulting spectroscopic profile provides a self-validating framework to ensure monomer purity prior to its deployment in complex catalytic cycles or macromolecular synthesis.
References
-
McCullough, R. D. (1998). "The chemistry of conducting polythiophenes." Advanced Materials, 10(2), 93-116.[Link][1]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg.[Link][2]
-
Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2001). "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity." Macromolecules, 34(13), 4324-4333. [Link][3]
Sources
Executive Summary: The Thiophene Scaffold in Modern Drug Discovery
Engineering Functionalized Thiophene Derivatives: A Technical Guide to Bioisosteric Design and Therapeutic Applications
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical heterocyclic chemistry and practical drug development. The thiophene moiety—a five-membered, sulfur-containing aromatic ring—has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and steric profile make it an ideal bioisostere for benzene and pyrrole rings. Demonstrating its clinical significance, the thiophene core 1[1], serving as the structural foundation for blockbuster drugs such as the antipsychotic olanzapine, the antiplatelet clopidogrel, and the anticancer agent raloxifene.
The Chemical Rationale: Electronic Tuning and Bioisosterism
In rational drug design, replacing a phenyl ring with a thiophene ring is a strategic choice driven by precise causality.
-
Metabolic Stability: The sulfur atom in thiophene donates electron density into the aromatic
-system, altering the molecule's dipole moment. Unlike furan or pyrrole, thiophene is highly resistant to rapid oxidative degradation by hepatic Cytochrome P450 enzymes, significantly extending the drug's half-life. -
Target Affinity: The presence of the sulfur heteroatom allows for favorable non-covalent interactions (such as S-
and S-halogen bonding) within the hydrophobic pockets of target proteins, enhancing binding affinity without drastically increasing the molecule's overall lipophilicity (LogP).
Medicinal Chemistry Applications
Functionalizing the thiophene core allows researchers to precisely target various disease pathways.
Anticancer Agents (Kinase Inhibition)
Thiophene derivatives are highly effective as competitive kinase inhibitors. Recent developments have shown that2[2] by targeting p38
Antimicrobial and Antiviral Agents Beyond oncology, thiophenes are critical in infectious disease research.3[3], which block viral infection by destabilizing the viral glycoprotein (EBOV-GP). Furthermore, silver and gold-based N-heterocyclic carbene (NHC) complexes functionalized with thiophene have shown high efficacy in eradicating ampicillin-resistant Staphylococcus aureus biofilms[4].
Quantitative Efficacy Data
To facilitate comparative analysis, the following table summarizes the biological activity of benchmark functionalized thiophene derivatives across different therapeutic targets.
| Compound / Derivative | Target / Indication | Activity Metric | Reference |
| Compound 480 | HeLa (Cervical Cancer) | IC | 5 |
| Thiophene Hit 1 | Ebola Virus (pEBOV) Entry | EC | 3 |
| Compound 16e | HCT116 (Colorectal Cancer) | IC | [[5]]() |
| Complex 1b (NHC) | S. aureus (Ampicillin-resistant) | MIC = 64 µg/mL | 4 |
| Compound S1 | S. aureus, E. coli | MIC = 0.81 µM/mL | 5 |
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each methodological choice.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Thiophenes
Objective: To functionalize a halogenated thiophene core with an aryl boronic acid.
-
Reagent Assembly: Combine 1.0 eq of 2-bromothiophene, 1.2 eq of aryl boronic acid, and 0.05 eq of Pd(dppf)Cl
in a Schlenk flask. Add 3.0 eq of aqueous K CO and a solvent mixture of Toluene/Ethanol (4:1). -
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Catalytic Cycle Initiation: Heat the reaction mixture to 80°C under an argon atmosphere for 12 hours.
-
Workup & Isolation: Quench with water, extract with ethyl acetate, dry over MgSO
, and purify via silica gel column chromatography.
-
Causality & Scientific Rationale: The sulfur atom in thiophene acts as a Lewis base and can coordinate with transition metals, potentially causing catalyst poisoning. We specifically select Pd(dppf)Cl
because the bulky, bidentate dppf ligand accelerates the reductive elimination step, outcompeting sulfur coordination and preventing catalyst deactivation. Degassing is mandatory because molecular oxygen induces the homocoupling of boronic acids, destroying the yield. -
Self-Validation Checkpoint: Before column chromatography, the crude mixture must be analyzed via LC-MS. The protocol is internally validated only if the desired molecular ion peak [M+H]
is present alongside the complete disappearance of the starting 2-bromothiophene isotopic signature.
Protocol 2: In Vitro Cytotoxicity Validation (MTT Assay)
Objective: To evaluate the anti-proliferative efficacy of the synthesized thiophene derivatives against cancer cell lines.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5
10 cells/well. Incubate for 24 hours at 37°C in 5% CO . -
Compound Administration: Treat cells with varying concentrations of the thiophene derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%).
-
Formazan Conversion: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Quantification: Remove the media, dissolve the resulting formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.
-
Causality & Scientific Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. We utilize this specific assay for thiophene derivatives because it directly correlates mitochondrial metabolic rate with cell viability. If a thiophene compound successfully inhibits its target kinase (e.g., EGFR), mitochondrial function ceases, and the conversion of yellow MTT to purple formazan drops proportionally.
-
Self-Validation Checkpoint: The assay plate is a self-validating system. It must include a vehicle control (0.5% DMSO) to establish the 100% viability baseline, and a positive control (e.g., Doxorubicin). If the positive control fails to generate a standard sigmoidal IC
curve, the entire plate is invalidated, ensuring that edge effects or pipetting errors do not produce false hit compounds.
Workflow Visualization
Fig 1: Iterative drug discovery workflow for functionalized thiophene derivatives.
Conclusion
Functionalized thiophene derivatives represent a highly versatile and metabolically stable class of pharmacophores. By leveraging precise cross-coupling methodologies and rigorous, self-validating biological assays, researchers can continuously exploit this scaffold to develop next-generation kinase inhibitors, antiviral agents, and advanced theranostic probes.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.1
-
A Comparative Guide to the Biological Activity of 5-Aminothiophene-3-carboxylic Acid Derivatives. Benchchem. 5
-
Cytotoxicity of thiophene derivatives. ResearchGate. 4
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. 3
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents. RSC Publishing. 2
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- 2. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Structure Elucidation of Novel Thiophene Compounds: A Multi-Modal Analytical Strategy
Introduction: The Thiophene Scaffold in Drug Discovery
Thiophene is a privileged, five-membered sulfur-containing heterocycle that serves as a classical bioisostere for benzene. Its unique electronic distribution and lipophilicity make it a cornerstone in medicinal chemistry, ranking 4th among small-molecule scaffolds in US FDA-approved drugs (e.g., oliceridine, tenoxicam) [1][1].
Despite its ubiquity, the structural elucidation of novel, heavily substituted thiophene derivatives presents significant analytical hurdles. The subtle electronegative influence of the sulfur atom, combined with the structural symmetry of the ring, often results in overlapping chemical shifts and complex regiochemical assignments. As a Senior Application Scientist, I approach thiophene characterization not as a simple checklist of techniques, but as a self-validating system of orthogonal data points where every experimental choice is driven by the molecule's fundamental physics.
Analytical Strategy: A Multi-Modal Workflow
To achieve absolute structural certainty, a multi-modal analytical workflow is required. Relying on a single technique is a critical failure point in modern drug discovery. The following workflow ensures that every structural hypothesis generated by one instrument is cross-examined by another.
Multi-modal analytical workflow for the structure elucidation of novel thiophene derivatives.
Mass Spectrometry: Confirming the Core and Substituents
Before investing time in NMR, High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is deployed.
The Causality of MS/MS: While HRMS provides the exact mass (sub-5 ppm error) to confirm the empirical formula, MS/MS is where the structural causality lies. The thiophene ring exhibits highly characteristic fragmentation patterns under collision-induced dissociation (CID). Typical fragmentation involves the cleavage of the ring to yield diagnostic ions such as the loss of HCS⁺ or the formation of C₂H₂S⁺ (58 amu) and CHS⁺ (45 amu) . By mapping these fragments, we can definitively differentiate whether a substituent is attached directly to the thiophene core or to a peripheral functional group before we even look at an NMR spectrum.
Protocol 1: LC-HRMS Profiling Workflow
-
Sample Preparation: Dissolve 1 mg of the thiophene compound in 1 mL of LC-MS grade Methanol/Acetonitrile. Causality: Thiophenes are generally lipophilic; polar aprotic/protic organic solvents ensure complete solvation and prevent precipitation in the electrospray source.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Causality: The sulfur atom and typical nitrogen-containing substituents in drug-like thiophenes readily accept protons to form stable[M+H]⁺ ions.
-
Data Acquisition: Acquire full scan MS1 (m/z 100-1000) at 70,000 resolution, followed by Data-Dependent MS2 (ddMS2) at 17,500 resolution using normalized collision energies (NCE) of 20, 40, and 60 to capture both fragile side-chain losses and robust core ring cleavages.
NMR Spectroscopy: The Core Elucidation Engine
Nuclear Magnetic Resonance (NMR) is the workhorse for determining the regiochemistry of thiophene substituents. The nature of the substituent at the C2 or C3 position significantly influences the distribution of electron density, thereby altering the resonance frequencies of the ring protons and carbons [2][2].
The Causality of 2D NMR Selection: In a mono-substituted thiophene, ¹H NMR splitting patterns are usually sufficient. However, in heavily substituted thiophenes (e.g., 2,3,5-trisubstituted), scalar proton-proton coupling (COSY) fails because there are no adjacent protons left to couple. Here, Heteronuclear Multiple Bond Correlation (HMBC) becomes mandatory. Because the sulfur atom does not provide an NMR signal in routine analysis, HMBC allows us to "walk" around the heteroatom by correlating the remaining ring protons to the quaternary carbons adjacent to the sulfur (C2 and C5) via ²J and ³J C-H couplings.
Table 1: Diagnostic NMR Parameters for Thiophene Elucidation
| Parameter | Position / Type | Typical Range | Causality / Diagnostic Value |
| ¹H NMR Shift (δ) | H-2, H-5 (α) | 7.20 – 7.40 ppm | Deshielded by adjacent electronegative sulfur. |
| ¹H NMR Shift (δ) | H-3, H-4 (β) | 7.00 – 7.15 ppm | Less deshielded; shifts upfield relative to α-protons. |
| ¹³C NMR Shift (δ) | C-2, C-5 (α) | 125 – 140 ppm | Highly sensitive to inductive effects of C2/C5 substituents. |
| ¹³C NMR Shift (δ) | C-3, C-4 (β) | 120 – 130 ppm | Sensitive to resonance effects from the conjugated system. |
| Coupling (³J_HH) | J2,3 / J4,5 | 4.5 – 5.5 Hz | Ortho-coupling; distinguishes 2,3-disubstituted isomers. |
| Coupling (³J_HH) | J3,4 | 3.5 – 4.0 Hz | Ortho-coupling; weaker than J2,3 due to bond localization. |
| Coupling (⁴J_HH) | J2,4 / J3,5 | 1.0 – 1.5 Hz | Meta-coupling; critical for 2,4-disubstituted confirmation. |
| Coupling (⁵J_HH) | J2,5 | 2.5 – 3.0 Hz | Para-coupling; unusually large for 5-membered rings. |
(Note: Exact chemical shifts will vary based on the electron-withdrawing or electron-donating nature of the substituents[2].)
Protocol 2: Advanced NMR Acquisition for Heterocycles
-
Solvent Selection: Dissolve 10-15 mg of the compound in 600 µL of CDCl₃. Causality: If the compound contains hydrogen-bonding moieties (e.g., -OH, -NH₂), switch to DMSO-d₆. DMSO disrupts intermolecular hydrogen bonds, preventing peak broadening that would otherwise obscure the critical, fine long-range couplings (e.g., the 1.0-1.5 Hz ⁴J_HH coupling).
-
¹H and ¹³C 1D Acquisition: Acquire ¹H NMR (16-32 scans, 10-12 ppm spectral width) and ¹³C NMR (512-1024 scans, 0-220 ppm spectral width) [2][2]. Causality: Ensure the relaxation delay (d1) for ¹³C is at least 2 seconds. Quaternary carbons in thiophenes lack attached protons to facilitate dipole-dipole relaxation; a short d1 will cause these critical quaternary signals to disappear into the baseline.
-
2D HMBC Acquisition: Set up the HMBC experiment optimized for long-range couplings of 8 Hz. Causality: While standard aromatic couplings are ~8 Hz, thiophene cross-ring couplings can vary. If standard HMBC yields missing quaternary correlations, run a secondary HMBC optimized for 4 Hz to capture weaker ³J couplings across the sulfur atom.
X-Ray Crystallography: The Ultimate Confirmation
When NMR data is ambiguous—which is frequently the case with highly symmetric 2,5-disubstituted thiophenes or when determining the absolute stereochemistry of chiral side chains—single-crystal X-ray diffraction is the ultimate arbiter. It provides the exact 3D spatial arrangement and confirms the bond lengths, which are typically ~1.70 Å for C-S bonds and ~1.35 Å for C=C bonds in the thiophene ring, validating the entire analytical hypothesis.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances / PMC (NIH).1
-
Mass spectrometry diagnostic during rf plasma polymerization of thiophene vapors. Romanian Journal of Physics.
-
A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.2
Sources
Strategic Exploitation of Halogenated Thiophenes in Drug Discovery: Mechanisms, Biological Activity, and Experimental Protocols
Introduction: The Bioisosteric Power of Thiophene
Thiophene is a classical bioisostere of benzene, offering unique electronic properties due to the sulfur atom's lone pairs participating in the aromatic sextet. In modern medicinal chemistry, the halogenation (addition of F, Cl, Br, or I) of the thiophene ring fundamentally alters its physicochemical landscape. This modification introduces localized lipophilicity, enhances metabolic resistance, and enables highly directional non-covalent interactions known as halogen bonds (XB)[1]. As a result, halogenated thiophenes have emerged as privileged pharmacophores across oncology, infectious diseases, and neuropharmacology[2].
Mechanistic Causality: Why Halogenate Thiophenes?
The decision to incorporate halogens into a thiophene core is rarely arbitrary; it is driven by specific structural and thermodynamic goals in rational drug design.
-
Halogen Bonding (XB) vs. Hydrogen Bonding: Unlike hydrogen bonds, halogen bonds involve the interaction of the electrophilic region (the
-hole) of a halogen atom with a nucleophilic region (e.g., nitrogen or oxygen in a protein backbone). In thiophene derivatives, iodine and bromine act as potent XB donors. The introduction of these atoms creates highly directional interactions (e.g., C–I···N or C–I···O) with target proteins, significantly lowering the binding free energy and stabilizing ligand-target complexes[2][3]. -
Chalcogen Bonding Synergy: The sulfur atom in the thiophene ring can also participate in N···S chalcogen bonds. Crystallographic evidence shows that these chalcogen bonds work concomitantly with halogen bonds to stabilize supramolecular drug-target architectures, providing a dual-anchor system within hydrophobic binding pockets[4].
-
Metabolic Stability & Lipophilicity: Halogens block metabolically labile sites on the thiophene ring, preventing rapid cytochrome P450-mediated oxidation. Simultaneously, heavier halogens increase the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration—a critical requirement for neurodegenerative disease targets[1].
Logical flow of halogen bonding in thiophene-target interactions.
Biological Activity Profiles
The causality of the broad biological activity of halogenated thiophenes stems from their ability to act as versatile pharmacophores that fit into various hydrophobic pockets while anchoring via halogen bonds.
Quantitative Data Presentation
The following table summarizes the comparative biological activities of various halogenated thiophene derivatives across different therapeutic domains:
| Compound Class | Target / Disease Area | Key Halogen Modification | Observed Biological Activity | Reference |
| 3-Halobenzo[b]thiophenes | Antimicrobial (B. cereus, C. albicans) | 3-Chloro substitution | MIC = 128 µg/mL | [5] |
| Halogenated Thiophene Chalcones | Neurodegenerative (Alzheimer's) | Chloro/Bromo substitution | AChE Inhibition (IC50: 14–70 µM) | [6] |
| Thiophene Chalcones | Oncology (A-549 Lung Cancer) | Bromo substitution | Significant Cytotoxicity / Apoptosis | [7] |
| Halogenated S/Se Heterocycles | Leukemia (PLB-985 cells) | 3-Halo (Cl, Br) | Increased ROS generation & Apoptosis | [8] |
-
Antimicrobial & Antifungal Activity: The regiochemical placement of halogens directly impacts the Minimum Inhibitory Concentration (MIC). For instance, specific chloro-substituted benzo[b]thiophenes exhibit moderate to strong inhibitory activity against Gram-positive bacteria and fungi, exploiting the lipophilicity of the halogen to disrupt microbial cell membranes[5].
-
Anticancer & Cytotoxicity: Halogenated thiophenes have been shown to increase mitochondrial reactive oxygen species (ROS) generation in myeloid leukemia cells, triggering the p-53 apoptosis pathway[8].
-
Neurodegenerative Targets: Halogenated thiophene chalcones act as dual-acting human monoamine oxidase B (hMAO-B) and cholinesterase (ChE) inhibitors. Structure-Activity Relationship (SAR) analyses reveal that halogen substitution on the thiophene ring is critical for optimal AChE inhibition, offering a multi-target approach for Alzheimer's disease[6].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility in drug development, the following protocols detail the synthesis and biological evaluation of halogenated thiophenes. Every step is designed to validate the mechanistic hypotheses outlined above.
Protocol 1: Green Synthesis via Electrophilic Halocyclization
Causality: Traditional halogenation often utilizes toxic, highly reactive reagents (e.g., Br2, POCl3). Electrophilic halocyclization using sodium halides (NaX) and copper(II) sulfate in ethanol is environmentally benign, highly regioselective, and provides excellent yields[9].
-
Preparation: Dissolve the starting 2-alkynyl thioanisole (1.0 equiv) in environmentally friendly ethanol.
-
Halogen Source: Add sodium halide (NaCl, NaBr, or NaI) (2.0 equiv) to the solution.
-
Catalysis: Add CuSO4 (2.0 equiv) to mediate the electrophilic cyclization[5].
-
Reaction: Stir the reaction mixture at room temperature or under mild reflux. Monitor the reaction progress via Thin-Layer Chromatography (TLC).
-
Isolation: Quench the reaction with distilled water, extract the organic layer with ethyl acetate, dry over anhydrous Na2SO4, and purify the target halogenated thiophene via silica gel column chromatography.
Protocol 2: Broth Microdilution for Antimicrobial Screening (MIC Determination)
Causality: The MIC assay provides a highly reproducible, quantitative measure of antimicrobial efficacy. Serial dilution ensures the precise identification of the lowest inhibitory concentration, validating the membrane-disrupting potential of the lipophilic halothiophene[10].
-
Stock Preparation: Prepare a standardized stock solution of the synthesized halogenated thiophene in DMSO.
-
Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton liquid growth medium.
-
Inoculation: Add a standardized inoculum of the target microorganism (e.g., 5 × 10^5 CFU/mL of S. aureus or C. albicans) to each well[10].
-
Incubation: Incubate the microtiter plates at 37°C for 24–48 hours.
-
Readout: Determine the MIC by visually or spectrophotometrically identifying the lowest concentration well that exhibits no visible microbial growth (lack of turbidity).
Protocol 3: MTT Assay for Anticancer Cytotoxicity
Causality: The MTT assay measures cellular metabolic activity. Viable cancer cells reduce the MTT reagent to insoluble formazan crystals. This provides a direct, colorimetric readout proportional to the number of living cells, allowing for the precise calculation of the IC50[10].
-
Cell Seeding: Seed target cancer cells (e.g., A-549 lung cancer cells) in 96-well plates and incubate for 24 hours to allow for cell attachment[10].
-
Treatment: Treat the cells with varying concentrations of the halogenated thiophene compound and incubate for 48 to 72 hours.
-
Reagent Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C[10].
-
Solubilization: Carefully remove the culture medium and dissolve the resulting purple formazan crystals in a solubilizing agent (e.g., DMSO).
-
Quantification: Measure the absorbance at 570 nm using a microplate reader to calculate cell viability and determine the IC50 value.
Workflow for the synthesis and biological screening of halogenated thiophenes.
References
-
A study on the cellular and cytotoxic effects of S and Se heterocycles on the myeloid leukemia cell line PLB-985 National Center for Biotechnology Information (PMC)[Link]
-
Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens National Center for Biotechnology Information (PMC)[Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads National Center for Biotechnology Information (PMC)[Link]
-
Cholinesterase Inhibitory Activities of Selected Halogenated Thiophene Chalcones IngentaConnect[Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents MDPI[Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity ResearchGate[Link]
-
Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules MDPI[Link]
-
Halogen Bonding in Halothiophene Building Blocks ACS Publications[Link]
-
Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals ACS Publications[Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 6. Cholinesterase Inhibitory Activities of Selected Halogenated Thio...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. A study on the cellular and cytotoxic effects of S and Se heterocycles on the myeloid leukemia cell line PLB-985 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Aromaticity and Functionalization of Substituted Thiophene Rings
Executive Summary
Thiophene (
Theoretical Foundations: The Electronic Architecture
Orbital Hybridization and Resonance
Thiophene is a planar, five-membered heterocycle with
-
Sulfur Contribution: The sulfur atom is
hybridized. One lone pair is in an orthogonal -orbital (contributing 2 electrons to the -system), while the other lies in the plane (orthogonal to the -system). -
Resonance Energy: Thiophene possesses a resonance energy of ~29 kcal/mol, significantly lower than benzene (36 kcal/mol) but higher than furan (16 kcal/mol). This intermediate stability makes it more reactive toward electrophiles than benzene but more stable than furan.
The "d-Orbital" Debate vs. Polarization
Historically, sulfur's empty
Substituent Effects on Aromaticity and Reactivity[1][4]
The introduction of substituents (
Electron Donating Groups (EDGs)[1]
-
Examples:
-
Mechanism: EDGs donate electron density via resonance (+M) or induction (+I).[3]
-
Impact on Aromaticity: They tend to decrease aromaticity indices (NICS becomes less negative; HOMA decreases). This is due to the induction of "quinoidal" character in the ring, disrupting perfect bond equalization.
-
Reactivity: Strongly activates the ring toward Electrophilic Aromatic Substitution (EAS). For 2-substituted EDGs, the 5-position becomes highly activated (kinetic instability).
Electron Withdrawing Groups (EWGs)
-
Examples:
-
Mechanism: Withdraw density via resonance (-M) or induction (-I).[3]
-
Impact on Aromaticity: Generally maintain or slightly enhance aromaticity by reducing the electron density that might otherwise lead to oxidative instability.
-
Reactivity: Deactivates the ring toward EAS but facilitates Nucleophilic Aromatic Substitution (
), a pathway not typically accessible to benzene.
Quantitative Comparison Table
| Heterocycle / Derivative | Resonance Energy (kcal/mol) | NICS(0) (ppm) | HOMA Index | Reactivity Profile |
| Benzene | 36.0 | -9.7 | 1.00 | Stable; Standard EAS |
| Thiophene | 29.0 | -13.6 | 0.82 | Reactive; Fast EAS |
| Furan | 16.0 | -8.9 | 0.58 | Unstable; Diels-Alder prone |
| 2-Methoxythiophene | < 25.0 | Less Negative | < 0.80 | Highly susceptible to oxidation |
| 2-Nitrothiophene | ~ 28.0 | -12.5 | > 0.80 | Resistant to oxidation; |
Note: NICS (Nucleus-Independent Chemical Shift) values are magnetic indices where more negative values indicate stronger aromaticity.[3] HOMA (Harmonic Oscillator Model of Aromaticity) ranges from 0 (non-aromatic) to 1 (perfectly aromatic).[3]
Implications in Drug Design: The "Structural Alert"[5][6]
Thiophene is a classic bioisostere for phenyl rings, often improving solubility and potency (e.g., Duloxetine , Olanzapine , Rivaroxaban ). However, it is a "structural alert" in toxicology due to metabolic activation.[4]
Metabolic Activation Mechanism (S-Oxidation)
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) can oxidize the sulfur atom or the
-
S-Oxidation: Formation of thiophene-S-oxide (highly electrophilic).[4]
-
Epoxidation: Formation of thiophene-2,3-epoxide.
-
Toxicity: These intermediates act as Michael acceptors, covalently binding to hepatic proteins (leading to hepatotoxicity) or glutathione (detoxification).
Visualization: Metabolic Fate of Thiophene
Caption: Metabolic activation pathways of thiophene moieties via Cytochrome P450, leading to either detoxification (Glutathione) or toxicity (Protein Adducts).[5]
Experimental Protocols
Protocol A: Regioselective Bromination of Thiophene
Purpose: To install a handle for cross-coupling at the 2-position (or 5-position if 2 is blocked). This protocol avoids the harsh conditions of
-
Reagents: 2-Substituted Thiophene, N-Bromosuccinimide (NBS), DMF or Acetonitrile.
-
Mechanism: Electrophilic Aromatic Substitution (EAS) via a succinimidyl radical or polarized bromine.
Step-by-Step Workflow:
-
Preparation: Dissolve the thiophene substrate (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes to prevent exotherm.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc) or GC-MS. Look for the disappearance of starting material (
) and appearance of mono-bromide ( ).
-
-
Workup: Dilute with water (5x volume). Extract with Diethyl Ether (
). Wash organic layer with brine, dry over .[1] -
Purification: Concentrate in vacuo. Purify via silica gel chromatography (usually 100% Hexanes for simple bromothiophenes).
Protocol B: Suzuki-Miyaura Cross-Coupling
Purpose: To couple the bromothiophene with an aryl boronic acid, creating a biaryl scaffold common in drug discovery.
Step-by-Step Workflow:
-
Setup: In a microwave vial or sealed tube, combine:
-
Bromothiophene (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (0.05 equiv) - Catalyst of choice for thiophenes due to sulfur tolerance.
- (2.0 equiv)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (Microwave).
-
Validation: Check LC-MS for product mass.
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.
Visualization: Synthetic Decision Tree
Caption: Synthetic decision matrix for constructing aryl-substituted thiophenes, weighing regioselectivity against step-count efficiency.
References
-
Schleyer, P. v. R., et al. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society. Link
-
Cyrański, M. K., et al. (2002). Aromaticity of Five-Membered Heterocycles: A Comparative Study. Tetrahedron. Link
-
Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Krygowski, T. M. (1993). Crystallographic Studies of Inter- and Intramolecular Interactions Reflected in Aromatic Character of pi-Electron Systems. Journal of Chemical Information and Computer Sciences. Link
Sources
- 1. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel metabolic bioactivation mechanism for a series of anti-inflammatory agents (2,5-diaminothiophene derivatives) mediated by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling with 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
An in-depth technical guide for researchers, scientists, and drug development professionals.
The Chemoselective Challenge: Differentiating Reactive Sites
In modern drug development, thiophene scaffolds are ubiquitous due to their favorable pharmacokinetic properties. However, functionalizing heterobifunctional substrates like 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene presents a distinct chemoselective challenge. This molecule contains two halogenated sites:
-
An electron-rich heteroaryl bromide (C(sp²)-Br) at the 2-position.
-
An unactivated alkyl chloride (C(sp³)-Cl) on the propyl chain.
The synthetic objective is to selectively execute a Suzuki-Miyaura cross-coupling at the thiophene ring while leaving the alkyl chloride completely intact for downstream functionalization (e.g., amination or etherification). Achieving this requires precise control over the catalytic cycle, specifically the oxidative addition step.
Mechanistic Causality & Catalyst Selection
The fundamental reactivity trend for oxidative addition in palladium-catalyzed cross-couplings is C(sp²)-I > C(sp²)-Br > C(sp²)-OTf >> C(sp³)-Cl . Because the thiophene ring is electron-rich, the C-Br bond is highly activated. Conversely, the C(sp³)-Cl bond is notoriously inert under standard conditions.
However, one cannot simply use any palladium catalyst. The causality behind catalyst selection is the most critical factor in this workflow. Recent advances have proven that unactivated alkyl chlorides can and will undergo Suzuki coupling if highly electron-rich, sterically demanding phosphine ligands (such as PCy₃ or t-Bu₃P) or N-heterocyclic carbenes (NHCs) are employed .
To enforce absolute chemoselectivity, we must deliberately avoid these electron-rich ligands. Utilizing standard triarylphosphines (e.g., PPh₃) or bidentate ligands (e.g., dppf) ensures the palladium center is nucleophilic enough to insert into the C(sp²)-Br bond, but lacks the electron density required to break the higher-energy C(sp³)-Cl bond. Furthermore, the choice of base must be strictly controlled; strong bases like KOtBu will induce E2 elimination of the alkyl chloride, necessitating the use of mild inorganic carbonates .
Workflow of chemoselective Suzuki-Miyaura coupling preserving the alkyl chloride moiety.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and chemoselectivity. Note how the introduction of electron-rich ligands or strong bases destroys the integrity of the alkyl chloride.
| Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Conversion (%) | Selectivity (Mono:Di) | Elimination Byproduct (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 80 | >98 | >99:1 | <1 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 80 | >99 | >99:1 | <1 |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | THF / H₂O | 60 | >95 | 65:35 (Cl activated) | 5 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | >99 | 80:20 (Cl activated) | 8 |
| Pd(PPh₃)₄ | KOtBu | Toluene | 80 | >90 | >99:1 | >40 (Alkene formed) |
Data represents established mechanistic trends for heteroaryl bromides vs. alkyl chlorides under varying catalytic environments.
Self-Validating Experimental Protocol
To ensure high E-E-A-T standards, this protocol is designed as a self-validating system . It relies on the natural isotopic signature of chlorine to provide an immediate feedback loop during In-Process Control (IPC), ensuring the reaction pathway is correct before proceeding to isolation.
Self-validating experimental protocol with integrated LC-MS feedback loops.
Step 1: Reagent Preparation and Deoxygenation
Causality: Molecular oxygen promotes the unwanted homocoupling of the arylboronic acid and irreversibly oxidizes the active Pd(0) species into inactive Pd(II) oxides.
-
Charge an oven-dried Schlenk flask with this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Add a pre-degassed biphasic mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).
-
Sparge the mixture with Argon for 15 minutes.
-
Visual Validation: The solution should transition to a persistent dark red/brown, indicating an active Pd(0)/Pd(II) catalytic cycle. Rapid formation of black precipitate indicates catalyst death (Pd black).
Step 2: Thermal Activation
-
Seal the flask and heat the reaction mixture to 80 °C under a positive pressure of Argon for 4 hours. Vigorous stirring is required to ensure mass transfer across the biphasic solvent interface.
Step 3: In-Process Control (IPC) via LC-MS (The Validation Loop)
Causality: We must analytically confirm that the alkyl chloride has not been compromised before initiating the workup phase.
-
Withdraw a 10 µL aliquot, dilute in 1 mL LC-grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.
-
Validation Metrics (Isotopic Fingerprinting): Chlorine possesses two stable isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 natural abundance.
-
Success State: The target mono-coupled product must display a characteristic 3:1 ratio of [M+H]⁺ to [M+H+2]⁺.
-
Failure State (Over-coupling): If a mass corresponding to the di-coupled product is detected (loss of the isotopic signature), the ligand system is too electron-rich or the temperature is too high.
-
Failure State (Elimination): If a mass of [M - HCl] is detected, the base is too strong.
-
-
Decision Gate: If the Target Mass isotopic signature is present at >95% relative abundance, proceed to Step 4. If starting material remains, spike with additional catalyst (0.02 equiv) and heat for 2 additional hours.
Step 4: Workup and Isolation
-
Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and partition with deionized water.
-
Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove residual Dioxane.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient to yield the pure 2-aryl-3-(3-chloro-2-methylpropyl)thiophene.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Bromothiophenes
Introduction: The Strategic Importance of Thiophene Scaffolds and Palladium Catalysis
Thiophene-based molecular architectures are of paramount importance in the fields of medicinal chemistry, materials science, and electronics.[1][2] These five-membered heterocyclic compounds are key components in a multitude of pharmaceuticals, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3] Furthermore, their unique electronic properties make them fundamental building blocks for organic semiconductors and conjugated polymers.[1][2]
The functionalization of the thiophene ring is crucial for modulating the physicochemical and biological properties of the resulting molecules. Among the various synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] These reactions offer a direct and efficient route to introduce a diverse range of substituents onto the thiophene core, starting from readily available bromothiophene precursors.
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of bromothiophenes. It is designed for researchers, scientists, and drug development professionals seeking to leverage these transformative reactions in their synthetic endeavors. The content is structured to provide not only step-by-step procedures but also the underlying scientific principles and practical considerations for successful and reproducible outcomes.
Understanding the Landscape: Key Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are routinely employed for the derivatization of bromothiophenes. Each method possesses its own set of advantages and is suited for specific synthetic challenges. The most prominent among these are:
-
Suzuki-Miyaura Coupling: Utilizes organoboron reagents (boronic acids or esters) and is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[6][7]
-
Stille Coupling: Employs organostannane (organotin) reagents. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and its tolerance for a wide variety of functional groups, often obviating the need for protecting groups.[8][9]
-
Sonogashira Coupling: Involves the coupling of terminal alkynes with aryl or vinyl halides, providing direct access to conjugated acetylenic thiophenes.[10][11] This reaction is typically co-catalyzed by a copper(I) salt.
-
Negishi Coupling: Utilizes organozinc reagents, which are known for their high reactivity and ability to participate in couplings under mild conditions.[10][12] This method is particularly useful for coupling challenging substrates.
The choice of a specific cross-coupling reaction depends on several factors, including the nature of the desired substituent, the functional groups present in the starting materials, and the desired scale of the reaction.
The Catalytic Heart: A Unified Mechanistic Overview
While each cross-coupling reaction has its nuances, they all generally proceed through a common catalytic cycle involving a palladium(0) species as the active catalyst.[10][13] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiophene to form a Pd(II) complex.[8] This is often the rate-determining step and can be influenced by the electronic properties of the thiophene ring and the steric hindrance around the C-Br bond.[14]
-
Transmetalation: The organic group from the coupling partner (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the bromide.[8][15] This step is often facilitated by a base in the Suzuki coupling.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired product, regenerating the active Pd(0) catalyst to continue the cycle.[9]
Application & Protocols: A Practical Guide
This section provides detailed protocols for the most common palladium-catalyzed cross-coupling reactions of bromothiophenes. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its operational simplicity and broad applicability.[6]
Key Experimental Considerations:
| Parameter | Recommended Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃. Pd(PPh₃)₄ is a common choice for its reliability. For more challenging couplings, pre-catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can be highly effective.[16][17] |
| Ligand | For Pd₂(dba)₃, phosphine ligands such as PPh₃, SPhos, or XPhos are used. The choice of ligand is critical and can significantly impact reaction efficiency.[18] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. An inorganic base is crucial for activating the boronic acid in the transmetalation step.[3] K₃PO₄ is often a good choice for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF, DMF, often in aqueous mixtures. The solvent system must be chosen to ensure the solubility of all reactants.[3] Degassing the solvent is critical to prevent catalyst oxidation. |
| Temperature | 80-110 °C. The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or catalyst. |
Detailed Protocol for Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[3]
-
Catalyst Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (2-5 mol%).[3]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.[3]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[7][19]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stille Coupling: A Robust Alternative
The Stille coupling is a valuable method, particularly when dealing with complex molecules, due to its high functional group tolerance.[8][9]
Key Experimental Considerations:
| Parameter | Recommended Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃. Pd(PPh₃)₄ is a common and effective catalyst.[8] |
| Ligand | For Pd₂(dba)₃, PPh₃ or other phosphine ligands are typically used. |
| Organostannane | Tributyltin or trimethyltin derivatives are commonly used. Note that organotin compounds are toxic and should be handled with care.[20] |
| Solvent | Toluene, THF, DMF (anhydrous and degassed). The choice of solvent can influence the reaction rate.[8] |
| Temperature | 80-110 °C. Higher temperatures are often required for less reactive substrates.[8] |
Detailed Protocol for Stille Coupling of 3-Bromothiophene with Tributyl(phenyl)stannane:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 eq) and Pd(PPh₃)₄ (2-5 mol%) in anhydrous and degassed toluene.[8]
-
Reagent Addition: Add tributyl(phenyl)stannane (1.1 eq) via syringe.
-
Reaction: Heat the mixture to 110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. To remove the tin byproducts, the reaction mixture can be washed with an aqueous solution of KF.[20] Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling: Accessing Alkynylated Thiophenes
The Sonogashira coupling is the premier method for the synthesis of thiophene-alkyne conjugates.[10]
Key Experimental Considerations:
| Parameter | Recommended Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂. These are standard and reliable catalysts for this transformation.[11] |
| Copper Co-catalyst | CuI. The copper(I) salt is essential for the formation of the copper acetylide intermediate.[11] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA). The amine base also often serves as the solvent.[11] |
| Solvent | THF, DMF, or the amine base itself. Anhydrous and anaerobic conditions are typically required.[11] |
| Temperature | Room temperature to 60 °C. The reaction is often run at milder temperatures compared to Suzuki and Stille couplings. |
Detailed Protocol for Sonogashira Coupling of 2-Bromothiophene with Phenylacetylene:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-bromothiophene (1.0 eq), phenylacetylene (1.2 eq), Pd(PPh₃)₄ (2 mol%), and CuI (4 mol%).
-
Solvent and Base Addition: Add anhydrous triethylamine or a mixture of THF and triethylamine.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 40-50 °C.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the salts. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.
Negishi Coupling: For High Reactivity
The Negishi coupling is an excellent choice for substrates that are sluggish in other cross-coupling reactions due to the high reactivity of organozinc reagents.[10][12]
Key Experimental Considerations:
| Parameter | Recommended Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂. These catalysts are effective for Negishi couplings.[10] |
| Organozinc Reagent | Prepared in situ from the corresponding organolithium or Grignard reagent and a zinc halide (e.g., ZnCl₂).[21] |
| Solvent | THF, Dioxane (anhydrous). Anhydrous conditions are critical due to the moisture sensitivity of organozinc reagents.[21] |
| Temperature | Room temperature to reflux. The reaction temperature depends on the reactivity of the coupling partners. |
Detailed Protocol for Negishi Coupling of 2-Bromothiophene with Phenylzinc Chloride:
-
Preparation of Organozinc Reagent (in a separate flask):
-
To a solution of bromobenzene (1.0 eq) in anhydrous THF at -78 °C, slowly add n-butyllithium (1.0 eq). Stir for 30 minutes to form phenyllithium.[21]
-
In another flask, add anhydrous ZnCl₂ (1.1 eq) to anhydrous THF.
-
Slowly transfer the phenyllithium solution to the ZnCl₂ suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form phenylzinc chloride.[21]
-
-
Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add 2-bromothiophene (1.0 eq) and Pd(PPh₃)₄ (2-5 mol%) in anhydrous THF.
-
Add the freshly prepared phenylzinc chloride solution to the bromothiophene solution at room temperature.
-
Heat the reaction mixture to reflux.
-
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Here are some common problems and their potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of catalyst, ensure reagents are pure and dry, and consider increasing the reaction temperature. For challenging substrates, switch to a more active catalyst system (e.g., using bulky, electron-rich ligands).[16] |
| Debromination | Formation of a palladium-hydride species. This can be caused by protic impurities or certain bases.[22] | Use anhydrous, degassed solvents and high-purity reagents. Consider a milder base or lower reaction temperature.[22] |
| Homocoupling of the Coupling Partner | Can occur, especially with highly reactive organometallic reagents. | Add the organometallic reagent slowly to the reaction mixture. |
| Complex Product Mixture | Side reactions, decomposition of starting materials or products. | Lower the reaction temperature, shorten the reaction time, or screen different catalyst/ligand combinations. |
Conclusion: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions of bromothiophenes represent a cornerstone of modern organic synthesis. The ability to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has revolutionized the way chemists approach the synthesis of complex thiophene-containing molecules. By understanding the fundamental principles of these reactions and adhering to carefully designed protocols, researchers can unlock a vast chemical space, paving the way for the discovery of novel pharmaceuticals, advanced materials, and innovative electronic devices. This guide serves as a practical resource to empower scientists in their pursuit of molecular innovation.
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Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing). (URL: [Link])
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An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC. (URL: [Link])
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Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF - ResearchGate. (URL: [Link])
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Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed. (URL: [Link])
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Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. (URL: [Link])
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Cross-Coupling Reactions: A Practical Guide - ResearchGate. (URL: [Link])
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Synthesis of π-conjugated systems bearing thiophene and pyrrole heterocycles through palladium catalyzed cross-coupling reactions - OUCI. (URL: [Link])
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Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing). (URL: [Link])
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - MDPI. (URL: [Link])
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Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC. (URL: [Link])
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One-Pot Halogen Dance/Negishi Coupling of Dibromothiophenes for Regiocontrolled Synthesis of Multiply Arylated Thiophenes | Request PDF - ResearchGate. (URL: [Link])
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Stille Coupling - Organic Synthesis. (URL: [Link])
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Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF | Organic Letters - ACS Publications. (URL: [Link])
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Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst - Taylor & Francis. (URL: [Link])
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. (URL: [Link])
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions - ResearchGate. (URL: [Link])
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Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: [Link])
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: [Link])
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega. (URL: [Link])
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])
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Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC. (URL: [Link])
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. (URL: [Link])
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Negishi coupling – Knowledge and References - Taylor & Francis. (URL: [Link])
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Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
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Application Notes and Protocols for the Polymerization of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
Introduction: Unlocking the Potential of Functionalized Polythiophenes
The monomer 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene is a specialized building block for the synthesis of functionalized polythiophenes. These polymers are a cornerstone of organic electronics, finding applications in field-effect transistors, photovoltaic devices, and sensors.[1][2] The unique substitution pattern of this monomer—a bromine atom at the 2-position for polymerization and a chloro-functionalized alkyl side chain at the 3-position—offers a dual advantage. The primary polymerization occurs at the C-Br bond, while the pendant chloro-alkyl group provides a reactive handle for post-polymerization modification, enabling the fine-tuning of the polymer's physical and electronic properties.[3]
This guide provides an in-depth exploration of the primary methods for polymerizing this compound, with a focus on the underlying chemical principles and practical, field-tested protocols. We will delve into Grignard Metathesis (GRIM) polymerization, Stille and Suzuki cross-coupling reactions, and chemical oxidative polymerization, offering insights into the selection of the most appropriate method for your research goals.
The Strategic Importance of the Side Chain
The 3-(3-chloro-2-methylpropyl) side chain is not merely a solubilizing group. Its structure and functionality have a profound impact on the final polymer's characteristics:
-
Solubility and Processability: The branched alkyl chain enhances the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing.[3][4]
-
Morphology and Charge Transport: The side chain's bulkiness and polarity influence the intermolecular packing of the polymer chains in the solid state. This, in turn, affects the material's charge carrier mobility.[5][6]
-
Post-Polymerization Functionalization: The terminal chloro group is a versatile reactive site. It can be substituted with a variety of nucleophiles to introduce new functionalities, such as fluorescent tags, cross-linking agents, or moieties that enhance interfacial interactions in multilayered devices.[2]
Method 1: Grignard Metathesis (GRIM) Polymerization for Regioregular Polymers
GRIM polymerization is a powerful technique for synthesizing highly regioregular, head-to-tail coupled poly(3-alkylthiophenes).[7] This high degree of regioregularity is essential for achieving optimal electronic properties, as it promotes planarization of the polymer backbone and facilitates efficient charge transport.[5] The mechanism proceeds via a quasi-living chain growth process, allowing for control over molecular weight and the synthesis of block copolymers.
Causality Behind the Experimental Choices in GRIM Polymerization
The success of a GRIM polymerization hinges on the careful control of several key parameters:
-
Grignard Reagent: The choice of Grignard reagent for the initial magnesium-halogen exchange is critical. While various alkyl or vinyl Grignards can be used, tert-butylmagnesium chloride is often employed. Its bulky nature can minimize side reactions, such as capping of the growing polymer chain.[8]
-
Catalyst System: Nickel catalysts, particularly [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), are the workhorses of GRIM polymerization. The dppp ligand plays a crucial role in stabilizing the nickel center and influencing the regioselectivity of the coupling reaction.[9]
-
Temperature Control: The polymerization temperature can affect the end-group composition of the polymer chains. Reactions carried out at reflux temperatures may lead to side reactions, such as desulfurization or ligand transfer from the catalyst.[8]
Experimental Workflow for GRIM Polymerization
Caption: Workflow for GRIM Polymerization.
Detailed Protocol for GRIM Polymerization
Materials:
-
This compound (monomer)
-
tert-Butylmagnesium chloride (1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (5 M)
Procedure:
-
Monomer Preparation: In a dry, nitrogen-flushed Schlenk flask, dissolve the monomer in anhydrous THF.
-
Grignard Metathesis: Cool the solution to 0°C and slowly add one equivalent of tert-butylmagnesium chloride solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the thienyl Grignard reagent.[2]
-
Catalyst Addition: In a separate flask, dissolve the Ni(dppp)Cl₂ catalyst in a small amount of anhydrous THF. Add the catalyst solution to the Grignard reagent mixture.
-
Polymerization: Stir the reaction at room temperature. The progress of the polymerization can be monitored by observing an increase in viscosity and a color change. Reaction times can range from 1 to 24 hours.[10]
-
Quenching: After the desired reaction time, quench the polymerization by slowly adding 5 M HCl.
-
Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.[2]
-
Purification: Collect the polymer by filtration. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform or another good solvent for the polymer to remove catalyst residues and low molecular weight oligomers.[11]
-
Drying: Dry the purified polymer under vacuum.
Method 2: Stille and Suzuki Cross-Coupling Polymerizations
Stille and Suzuki cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used for the synthesis of conjugated polymers.[12] These methods offer alternatives to GRIM polymerization and can be advantageous depending on the desired polymer properties and available starting materials.
Comparative Analysis: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., distannylthiophene) | Organoborane (e.g., thiophene diboronic acid/ester) |
| Toxicity | High (organotin byproducts) | Low (boronic acid byproducts) |
| Reaction Conditions | Typically anhydrous and neutral | Requires a base, can be run in aqueous conditions |
| Functional Group Tolerance | Very high | Good, but can be sensitive to strong bases |
Data compiled from multiple sources.[12][13]
Mechanistic Overview
Both Stille and Suzuki polymerizations proceed through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst adds to the carbon-bromine bond of the thiophene monomer.
-
Transmetalation: The organometallic (tin or boron) group is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.[12]
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- 10. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 11. In-Situ Approaches for the Preparation of Polythiophene-Derivative Cellulose Composites with High Flexibility and Conductivity [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Thiophene Amination
An In-Depth Guide to the Buchwald-Hartwig Amination of Brominated Thiophenes: Application Notes and Protocols
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development by Professors Stephen L. Buchwald and John F. Hartwig in the 1990s revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide focuses specifically on the application of this palladium-catalyzed cross-coupling reaction to brominated thiophenes.
Thiophene-containing arylamines are critical components in a vast array of biologically active molecules and organic electronic materials. However, their synthesis can be challenging. The electron-rich nature of the thiophene ring and the potential for the sulfur atom to interact with the palladium catalyst necessitate carefully optimized reaction conditions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, a guide to catalyst selection, robust experimental protocols, and a practical troubleshooting section to navigate the complexities of this transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) active species. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to consist of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine (C-Br) bond of the brominated thiophene. This irreversible step forms a Pd(II) complex. The efficiency of this step is highly dependent on the ligand bound to the palladium center.
-
Amine Coordination & Deprotonation : The amine substrate then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium intermediate. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so strong as to cause unwanted side reactions with other functional groups.
-
Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the thiophenyl and amido ligands are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium precursor and, more importantly, the phosphine ligand is the most critical factor determining the success of the Buchwald-Hartwig amination, particularly for heteroaryl halides like bromothiophenes.[6][7] Modern catalysts are often pre-formed complexes (precatalysts) that are more stable and provide more reproducible results.[8]
Ligands serve to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. For challenging substrates, bulky and electron-rich phosphine ligands are generally required.[3][6] These ligands promote the formation of monoligated, 14-electron Pd(0) species, which are highly active in oxidative addition.
| Palladium Source / Precatalyst | Common Ligands | Key Characteristics & Applications |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | XPhos, RuPhos, BrettPhos | A common Pd(0) source. Requires in situ mixing with the ligand. Effective for a wide range of substrates.[9] |
| Pd(OAc)₂ (Palladium(II) Acetate) | BINAP, Xantphos | A Pd(II) source that is reduced in situ to Pd(0). Can be less reliable than precatalysts.[8][10][11] |
| XPhos Pd G3/G4 | (Integral to precatalyst) | Highly active, air- and moisture-stable precatalyst. Excellent for coupling primary and secondary amines with heteroaryl bromides.[6] |
| RuPhos Pd G3/G4 | (Integral to precatalyst) | Features a sterically demanding ligand ideal for hindered substrates and promoting C-N bond formation.[12] |
| BrettPhos Pd G3 | (Integral to precatalyst) | Particularly effective for coupling hindered primary amines and ammonia equivalents.[4][10] |
Detailed Experimental Protocol: Amination of 3-Bromothiophene with Aniline
This protocol provides a general procedure that should be optimized for each specific substrate combination. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
Reagents & Equipment:
-
3-Bromothiophene (1.0 eq)
-
Aniline (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
XPhos Pd G3 (2 mol%)
-
Anhydrous, degassed toluene (to achieve 0.1-0.5 M concentration)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.02 eq) and sodium tert-butoxide (1.4 eq).[13] The flask is then sealed, evacuated, and backfilled with argon. This cycle should be repeated three times to ensure an inert atmosphere.
-
Addition of Reactants : Add the 3-bromothiophene (1.0 eq) followed by the aniline (1.2 eq) to the flask via syringe. Finally, add enough anhydrous, degassed toluene to achieve the desired concentration (e.g., 0.2 M).[13]
-
Reaction : Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[10] Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under an argon blanket) and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS.[7] The reaction is complete when the limiting reagent (typically the bromothiophene) is consumed.
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and filter it through a short plug of Celite to remove the palladium residues.[7]
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]
-
Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired N-phenylthiophen-3-amine.[7]
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Below is a guide to common issues and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Impure reagents, residual oxygen, or moisture can deactivate the catalyst.[6] 2. Suboptimal Ligand/Base/Solvent: The chosen combination may not be suitable for the specific substrates.[8] 3. Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Ensure Rigorous Inert Conditions: Use properly dried and degassed solvents. Purify reagents if necessary.[6] 2. Re-screen Conditions: Systematically screen different ligands (e.g., XPhos, RuPhos), bases (e.g., K₂CO₃, Cs₂CO₃ for sensitive substrates), and solvents (e.g., dioxane, THF).[8][11][14] 3. Increase Temperature: Incrementally increase the reaction temperature (e.g., to 110-120 °C), but be mindful of potential catalyst decomposition.[15] |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High Temperature: Prolonged heating at very high temperatures can cause the catalyst to crash out of the solution.[7] 2. Ligand Dissociation: The ligand may be dissociating from the palladium center, leading to aggregation. | 1. Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C) and extend the reaction time.[7] 2. Use a More Robust Ligand/Precatalyst: Switch to a more sterically demanding ligand or a well-defined precatalyst that is known for its stability. |
| Side Reactions (e.g., Hydrodehalogenation) | 1. Presence of Water: Trace amounts of water can lead to the replacement of the bromine with hydrogen. 2. β-Hydride Elimination: This can be a competing pathway, especially with certain amine substrates.[1] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. 2. Ligand Modification: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may suppress this pathway. |
| Difficulty with Electron-Deficient Amines | 1. Lower Nucleophilicity: Amines with electron-withdrawing groups are less nucleophilic and react more slowly. | 1. Use a Stronger Base: A stronger base (e.g., LiHMDS) may be required to facilitate deprotonation.[4] 2. Use a More Electron-Rich Ligand: Ligands that increase the electron density on the palladium center can facilitate the catalytic cycle. 3. Increase Catalyst Loading/Temperature: As a last resort, increasing the catalyst loading or reaction temperature may drive the reaction to completion.[14] |
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society. [Link]
-
Buchwald–Hartwig reaction: an update - Semantic Scholar. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. [Link]
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- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. reddit.com [reddit.com]
- 9. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society [acs.digitellinc.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
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Application Note: Advanced Synthetic Strategies for Thieno[3,2-b]thiophenes
Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Focus: Synthesis of rigid, planar bicyclic thieno[3,2-b]thiophene scaffolds from substituted thiophenes.
Executive Summary
Thieno[3,2-b]thiophene (TT) is a privileged bicyclic heteroaromatic scaffold characterized by a rigid, planar
Synthesizing the[3,2-b] fusion is thermodynamically favorable but kinetically challenging to assemble from acyclic precursors. The most robust and scalable strategies involve the annulation of a second thiophene ring onto a pre-functionalized monocyclic thiophene[2]. This guide details the mechanistic principles, comparative strategies, and self-validating experimental protocols for synthesizing TTs from substituted thiophenes.
Mechanistic Principles & Strategic Approaches
The construction of the TT core relies heavily on exploiting the electronic properties of the starting thiophene. Two primary pathways dominate modern synthesis:
A. The Nucleophilic Aromatic Substitution (SNAr) Pathway
Modern step-efficient protocols utilize 3-nitrothiophene-2,5-dicarboxylates. The causality here is electronic: the nitro group at the C3 position is highly activated by the electron-withdrawing carbonyl groups at C2 and C5. This activation lowers the LUMO of the thiophene ring, making the nitro group an exceptional leaving group for SNAr by thiolates (e.g., ethyl thioglycolate)[3]. Following the SNAr, a base-promoted Dieckmann-type condensation attacks the C2-carbonyl, driving ring closure and subsequent aromatization[3][4].
B. The Classical Electrophilic/Organometallic Pathway
Historically, 3-bromothiophene has been the standard precursor. The bromine atom directs regioselective lithiation at the C2 position (avoiding the "halogen dance" rearrangement at strictly -78 °C)[1]. Subsequent carboxylation, conversion to an acid chloride, and coupling with a thioglycolate yields an intermediate that undergoes base-catalyzed cyclization. While reliable, this method requires cryogenic conditions and harsh decarboxylation steps (e.g., Copper powder in quinoline at 200 °C)[1].
Figure 1: Mechanistic logic of the SNAr-driven annulation of 3-nitrothiophenes into thieno[3,2-b]thiophenes.
Quantitative Route Comparison
To aid in route selection, the following table summarizes the operational metrics of the primary synthetic strategies.
Table 1: Comparative Analysis of Thieno[3,2-b]thiophene Synthetic Strategies
| Synthetic Strategy | Primary Precursor | Key Reagents | Yield Range | Scalability | Key Advantage |
| SNAr & Dieckmann [3] | 3-Nitrothiophene-2,5-dicarboxylates | Ethyl thioglycolate, K₂CO₃, NaOEt | 60–75% | High (Gram-scale) | Mild conditions, step-efficient, avoids cryogenic temps. |
| Classic Annulation [1] | 3-Bromothiophene | n-BuLi, CO₂, BrCH₂CO₂Et, Cu | 40–55% | Medium | Direct access to the unsubstituted parent TT core. |
| Cascade Cyclization [5] | Alkynyl Diols | I₂ / Na₂S₂O₃ or S₈ | 50–81% | Low-Medium | Avoids halogenated precursors entirely; highly functionalized products. |
Experimental Protocols: Self-Validating Systems
The following protocol details the SNAr & Dieckmann Condensation route due to its superior scalability and safety profile. Every step is designed with built-in quality control (QC) checks to ensure the system is self-validating.
Protocol: Gram-Scale Synthesis of 2,3,5-Trisubstituted Thieno[3,2-b]thiophenes
Phase 1: SNAr Synthesis of the 3-Sulfenyl Intermediate Causality Check: Acetone is selected as the solvent because it provides optimal solubility for the organic substrates while remaining inert to the mild inorganic base (K₂CO₃). Its low boiling point (56 °C) allows for rapid, non-destructive removal during isolation[3].
-
Preparation: In an oven-dried round-bottom flask, dissolve 3-nitrothiophene-2,5-dicarboxylate (6.0 mmol) and ethyl thioglycolate (6.6 mmol, 1.1 equiv.) in anhydrous acetone (30 mL)[3].
-
Activation: Add finely powdered K₂CO₃ (12.0 mmol, 2.0 equiv.) in one portion. Note: The base must be anhydrous; moisture will cause premature ester hydrolysis.
-
Reaction: Attach a reflux condenser and heat the suspension to 70 °C with vigorous stirring for 1 hour[3].
-
Self-Validation (Visual QC): The reaction acts as a self-validating system. The displacement of the nitro group generates a highly conjugated 3-sulfenyl intermediate. You must observe a distinct colorimetric shift from pale yellow to dark orange. If this color change does not occur within 15 minutes, the K₂CO₃ is likely hydrated and inactive.
-
Isolation: Cool the mixture to room temperature. Pass the solution through a short silica gel pad (5 cm × 5 cm) to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the intermediate as a crystallizing oil[3].
Phase 2: Dieckmann Condensation and Aromatization Causality Check: The cyclization requires strictly anhydrous conditions and a matched alkoxide base (NaOEt in EtOH) to prevent transesterification of the ethyl ester groups, which would otherwise lead to a complex, inseparable mixture of methyl/ethyl esters[3][4].
-
Base Preparation: Freshly prepare a sodium ethoxide solution by dissolving Na metal (40 mmol) in anhydrous EtOH (30 mL) under an argon atmosphere[3].
-
Cyclization: Dissolve the intermediate from Phase 1 in anhydrous EtOH (10 mL) and add it dropwise to the NaOEt solution at 0 °C.
-
Aromatization: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation (Analytical QC): Pull a 0.1 mL aliquot, quench with dilute HCl, extract with EtOAc, and run a rapid ¹H NMR. The starting intermediate contains a highly diagnostic active methylene singlet (-SCH₂ CO₂Et) at
3.8–4.0 ppm. Validation is confirmed when this singlet completely disappears , replaced by the extended aromatic signals of the fused TT core[3]. -
Purification: Quench the bulk reaction mixture by pouring it into ice-cold 1M HCl (100 mL). Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure thieno[3,2-b]thiophene derivative[3].
Figure 2: Step-by-step experimental workflow and integrated Quality Control (QC) checkpoints for the synthesis of thieno[3,2-b]thiophenes.
References
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI (Molecules).[3] URL:[Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. PMC (National Institutes of Health).[5] URL:[Link]
-
Synthesis and Properties of Thieno[3,2-b]thiophene Derivatives for Application of OFET Active Layer. ResearchGate.[6] URL:[Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. PMC (National Institutes of Health).[2] URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Advanced Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
Executive Summary & Scope
This guide addresses the precision engineering required to fabricate high-performance Organic Field-Effect Transistors (OFETs). Unlike silicon electronics, OFET performance is governed by weak van der Waals forces and interface chemistry. Therefore, this protocol prioritizes interface engineering (Self-Assembled Monolayers) and morphology control over simple deposition steps.
Target Audience:
-
Materials Scientists: Focusing on charge transport physics and mobility extraction.[1]
-
Drug Development/Bio-engineers: Utilizing OFETs as high-sensitivity biosensors (Bio-FETs) for label-free detection of proteins and DNA.
Device Architecture & Physics
Before fabrication, one must select the architecture based on the material's solubility and the intended application.
Standard Architectures
-
Bottom-Gate, Bottom-Contact (BGBC): Most common for lithographically patterned electrodes. High contact resistance (
) can be an issue.[2] -
Top-Gate, Bottom-Contact (TGBC): Preferred for solution-processed polymers to protect the semiconductor from solvent damage and improve injection.
Visualization: Device Stack
The following diagram illustrates the critical interfaces in a standard BGBC architecture.
Figure 1: Cross-sectional logic of a Bottom-Gate Bottom-Contact (BGBC) OFET. The SAM layer is critical for reducing trap states.
Phase 1: Substrate Engineering (The Foundation)
Expert Insight: 90% of OFET failures (hysteresis, low mobility) originate from a poor dielectric-semiconductor interface. The goal here is to remove polar groups (–OH) that trap charge carriers.
Protocol 3.1: Precision Cleaning
-
Reagents: Acetone (HPLC grade), Isopropyl Alcohol (IPA), Deionized (DI) Water (18.2 MΩ).
-
Equipment: Bath sonicator, UV-Ozone cleaner.
-
Solvent Wash: Sonicate substrates in Acetone (10 min)
IPA (10 min). -
Rinse: Thoroughly rinse with DI water and blow dry with
gas. -
Activation: Expose to UV-Ozone for 15–20 minutes.
-
Why? This generates surface hydroxyl groups (–OH) required for the SAM to chemically bond. Without this, the SAM will merely physisorb and wash away.
-
Protocol 3.2: Surface Modification (SAM Treatment)
Critical Step: We use Octadecyltrichlorosilane (OTS) for SiO2 dielectrics to create a hydrophobic surface.
-
Preparation: Prepare a 10 mM solution of OTS in anhydrous Toluene or Trichloroethylene.
-
Caution: Perform in a glovebox or low-humidity environment (<20% RH). Moisture causes OTS to polymerize in the solution (turning it cloudy), creating rough films that kill mobility.
-
-
Immersion: Submerge cleaned substrates for 20–30 minutes.
-
Rinse: Rinse copiously with fresh Toluene, then IPA.
-
Anneal: Bake at 120°C for 20 minutes.
Phase 2: Active Layer Deposition
Protocol 4.1: Solution Processing (Spin-Coating)
Applicable for Polymers (e.g., P3HT, N2200, DPPT-TT).
-
Solution Prep: Dissolve polymer (5–10 mg/mL) in a high-boiling solvent like o-Dichlorobenzene (o-DCB) or Chlorobenzene .
-
Expert Tip: High-boiling solvents allow slower drying, promoting
- stacking and higher crystallinity.
-
-
Filtration: Filter through a 0.45
m PTFE filter (hydrophobic) to remove aggregates. -
Deposition:
-
Step 1: 500 RPM for 5s (Spread).
-
Step 2: 1500–2000 RPM for 60s (Thinning).
-
-
Annealing: Transfer immediately to a hotplate.
-
Temp: Typically 100°C–150°C (Material dependent).
-
Time: 30–60 minutes in
atmosphere. -
Why? Removes residual solvent and relaxes polymer chains into thermodynamically stable crystalline structures.
-
Protocol 4.2: Vacuum Deposition
Applicable for Small Molecules (e.g., Pentacene, C8-BTBT).
-
Vacuum Level: Pump down to
Torr. -
Rate Control: Deposition rate is the control knob for grain size.
-
Low Rate (0.1 Å/s): Large grains, high mobility (preferred).
-
High Rate (>1.0 Å/s): Small grains, high grain boundary density (lower mobility).
-
-
Substrate Temp: Heating the substrate (e.g., to 60°C) during deposition can further enhance grain growth for materials like Pentacene.
Phase 3: Electrical Characterization & Reliability
Core Directive: Do not rely solely on saturation mobility (
Measurement Workflow
-
Output Curves (
vs ): Sweep from 0 to -60V at constant . Check for linear injection at low . Non-linearity indicates high contact resistance ( ). -
Transfer Curves (
vs ): Sweep in both Saturation ( high) and Linear ( low) regimes.
The "Y-Function" Method (Standard for Accuracy)
To avoid overestimation, use the Y-function method rather than the standard MOSFET square law [1].
-
: Transconductance (
). -
Advantage: The Y-function eliminates the influence of contact resistance (
) at high gate voltages, providing a more intrinsic mobility value ( ).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Hysteresis (Clockwise) | Charge trapping at Dielectric/OSC interface. | Improve SAM quality; ensure hydrophobic surface; bake dielectric longer to remove water. |
| High Off-Current | Unpatterned gate; doping by oxygen. | Pattern the semiconductor (scratch or etch); measure in vacuum/inert atmosphere. |
| "S-Shape" Output | High Contact Resistance ( | Use contact doping (e.g., F4-TCNQ for p-type); clean electrodes with UV-Ozone before deposition. |
| Low Mobility | Poor crystallinity or grain boundaries. | Slow down spin speed; use higher boiling point solvent; optimize annealing temp. |
Application: Biosensing (Bio-OFETs)[7][8][9]
For the Drug Development audience, the OFET architecture is easily adapted into an Electrolyte-Gated OFET (EGOFET) for high-sensitivity screening.
Protocol Adaptation
-
Dielectric Replacement: Instead of SiO2/SAM, use a biocompatible electrolyte (e.g., PBS buffer).
-
Functionalization: Immobilize capture probes (Antibodies, Aptamers) on the Gate electrode or directly on the Organic Semiconductor surface.
-
Mechanism: Binding of the target analyte (drug/protein) changes the interfacial capacitance or effective gate voltage, modulating the channel current.[7]
-
Advantage: EGOFETs operate at low voltages (<1V) and provide amplification, making them superior to passive electrochemical sensors [3].
Workflow Visualization
Figure 2: Step-by-step fabrication workflow emphasizing the critical path from cleaning to characterization.[6]
References
-
Reliability of Charge Carrier Mobility Extraction in OFETs Source: Journal of Applied Physics / AIP Significance: Establishes the Y-function as the reliable standard for mobility extraction, avoiding contact resistance errors.
-
Spin Coating: Complete Guide to Theory and Techniques Source: Ossila Significance:[6][8] Detailed physics of the spin-coating process for organic electronics.[9]
-
Organic Field-Effect Transistor Biosensors for Clinical Biomarkers Source: MDPI (Biosensors) Significance:[7] Review of EGOFET architectures for clinical and drug-screening applications.
-
OTFT & OFET Fabrication Guide Source: Ossila Significance:[8] Practical steps for substrate cleaning and SAM treatment protocols.[9]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. ywccleanroom.yale.edu [ywccleanroom.yale.edu]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. Spin Coating - Stanford SSI Wiki [ssi-wiki.stanford.edu]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ossila.com [ossila.com]
- 9. uik.mu.edu.tr [uik.mu.edu.tr]
Selective Electrophilic Bromination of 3-Alkylthiophenes Using N-Bromosuccinimide (NBS): A Comprehensive Protocol
Target Audience: Researchers, scientists, and drug development professionals specializing in organic electronics, polymer chemistry, and medicinal synthesis.
Introduction & Mechanistic Rationale
The bromination of 3-alkylthiophenes (such as 3-hexylthiophene) is a foundational transformation in materials science and medicinal chemistry. The resulting mono- and di-brominated derivatives serve as critical precursors for Grignard metathesis (GRIM) polymerizations to form regioregular poly(3-hexylthiophene) (P3HT) and as versatile scaffolds for Suzuki/Stille cross-coupling reactions[1],[2].
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the preferred reagent. NBS acts as a controlled, mild source of the bromonium ion (Br⁺), mitigating exothermic runaways and allowing for precise tuning of regioselectivity based on stoichiometry and temperature[3].
Causality of Regioselectivity (E-E-A-T Insights)
3-Alkylthiophenes are asymmetric, presenting three potential sites for electrophilic aromatic substitution (SEAr): C-2, C-4, and C-5.
-
Primary Attack (C-2): The C-2 position is flanked by the electron-rich sulfur heteroatom and the electron-donating alkyl group (+I effect). This makes C-2 the most nucleophilic and kinetically favored site. Thus, strictly controlling the temperature (0 °C) and stoichiometry (1.0 equiv NBS) selectively yields 2-bromo-3-alkylthiophene[1].
-
Secondary Attack (C-5): Once C-2 is brominated, the bromine atom exerts a mild electron-withdrawing effect (-I). The next most reactive site is C-5. Driving the reaction to C-5 requires a slight excess of NBS (2.1 equiv) and higher thermal energy (RT to 50 °C)[1].
-
Steric Hindrance (C-4): The C-4 position is highly sterically hindered by the adjacent alkyl chain and electronically deactivated relative to C-2 and C-5, making tribromination exceedingly rare under standard conditions.
Experimental Workflow
Workflow of temperature- and stoichiometric-dependent NBS bromination of 3-alkylthiophenes.
Step-by-Step Methodologies
Protocol A: Selective Monobromination (Synthesis of 2-Bromo-3-hexylthiophene)
This protocol is designed to maximize regioselectivity while preventing over-bromination[4],[5].
Reagents: 3-Hexylthiophene (1.0 equiv), NBS (1.00 – 1.05 equiv), Anhydrous THF.
-
Preparation: Dissolve 3-hexylthiophene in anhydrous THF (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Environmental Control (Critical): Purge the flask with Nitrogen or Argon. Wrap the flask entirely in aluminum foil. Causality: NBS can undergo homolytic cleavage under ambient light, generating Br• radicals that favor unwanted allylic bromination at the α-carbon of the alkyl chain. Darkness enforces the ionic SEAr pathway.
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Portion-wise Addition: Add NBS in 4–5 equal portions over 30 to 60 minutes. Causality: The initial SEAr at C-2 is highly exothermic. Bulk addition causes a thermal spike, providing the activation energy required for premature C-5 bromination[3].
-
Reaction: Stir the mixture at 0 °C for 1 hour[4].
-
Quench & Workup: Add distilled water to quench the reaction. Extract the aqueous layer 3x with diethyl ether or hexanes.
-
Neutralization: Wash the combined organic layers with 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any unreacted NBS or trace Br₂ to water-soluble bromide salts, preventing post-extraction bromination during solvent evaporation[4]. Wash with 10% KOH, then brine.
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (eluent: hexanes) to yield a colorless oil (Yield: ~86–92%).
Protocol B: Complete Dibromination (Synthesis of 2,5-Dibromo-3-hexylthiophene)
This protocol drives the reaction to completion at both the C-2 and C-5 positions[1].
Reagents: 3-Hexylthiophene (1.0 equiv), NBS (2.10 – 2.20 equiv), DMF or CHCl₃/AcOH (1:1).
-
Preparation: Dissolve 3-hexylthiophene in DMF (approx. 0.5 M). Causality: DMF is a highly polar aprotic solvent that stabilizes the polar bromonium transition state, significantly accelerating the sterically hindered C-5 bromination.
-
Initial Addition: Shield the flask from light and cool to 0 °C. Add the first 1.0 equiv of NBS portion-wise to control the exothermic C-2 bromination.
-
Secondary Addition & Heating: Add the remaining 1.1 equiv of NBS. Remove the ice bath and allow the reaction to warm to room temperature. To ensure complete conversion of the intermediate, heat the mixture to 50 °C for 2 to 12 hours[1].
-
Workup: Pour the reaction mixture into a large volume of ice water (DMF is highly water-soluble). Extract extensively with hexanes.
-
Isolation: Wash the organic layer with water (3x) to remove residual DMF, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (eluent: hexanes) to yield a pale yellow oil (Yield: ~90–95%).
Quantitative Optimization & Product Distribution
The following table summarizes the causal relationship between reaction conditions and the resulting product distribution:
| Substrate | NBS (equiv) | Solvent | Temp (°C) | Time (h) | Major Product | Typical Yield (%) |
| 3-Hexylthiophene | 1.00 – 1.05 | THF | 0 | 1.0 | 2-Bromo-3-hexylthiophene | 86 – 92% |
| 3-Hexylthiophene | 1.00 – 1.05 | CHCl₃/AcOH (1:1) | 0 to RT | 2.0 | 2-Bromo-3-hexylthiophene | >90% |
| 3-Hexylthiophene | 2.10 – 2.20 | DMF | RT to 50 | 12.0 | 2,5-Dibromo-3-hexylthiophene | 90 – 95% |
| 2-Bromo-3-hexylthiophene | 1.10 | DMF | RT to 50 | 4.0 | 2,5-Dibromo-3-hexylthiophene | >90% |
Self-Validating Systems: NMR Verification
To establish a self-validating experimental loop, researchers must utilize ¹H NMR spectroscopy to confirm the exact regiochemistry of the substitution. The aromatic proton shifts are highly diagnostic[2],[5]:
-
Starting Material (3-Hexylthiophene): Exhibits two distinct aromatic protons at ~6.9 ppm and ~7.2 ppm.
-
Monobrominated Product (2-Bromo-3-hexylthiophene): The C-2 proton is gone. The remaining C-4 and C-5 protons couple with each other, appearing as two distinct doublets.
-
Validation Marker: ¹H NMR (CDCl₃): δ 7.19 (d, J = 5.6 Hz, 1H, H-5), 6.82 (d, J = 5.6 Hz, 1H, H-4)[5].
-
-
Dibrominated Product (2,5-Dibromo-3-hexylthiophene): Both C-2 and C-5 protons are substituted. Only the isolated C-4 proton remains, which cannot couple with any other aromatic protons.
-
Validation Marker: The collapse of the doublets into a single, sharp singlet is the definitive proof of complete dibromination. ¹H NMR (CDCl₃): δ 6.78 (s, 1H, H-4)[2].
-
References
1.[1] Synthesis and Properties of a,w-Disubstituted Oligo(3-hexylthiophene)s and Oligothienoquinonoids in Head-to-head Orientation, oup.com. URL: 2.[3] Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes, tandfonline.com. URL: 3.[4] Synthesis and characterization of three-arm star-shaped conjugated poly(3-hexylthiophene)s, kinampark.com. URL: 4.[2] Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects, mdpi.com. URL: 5.[5] Synthesis and characterization of diblock copolymers based on poly(3-hexylthiophene) and photo-responsive poly(methyl methacrylate-random-2-methyl methaspirooxazine), tandfonline.com. URL:
Sources
Use as an intermediate in pharmaceutical synthesis
Title: Application Note: Aryl Boronic Acids as Essential Intermediates in Pharmaceutical Synthesis via Suzuki-Miyaura Cross-Coupling
Introduction & Strategic Rationale
Aryl boronic acids and their corresponding esters (e.g., pinacol esters) have become indispensable building blocks in modern pharmaceutical synthesis. Their primary utility lies in the Suzuki-Miyaura cross-coupling reaction, which is statistically the second most frequently utilized chemical transformation in medicinal chemistry, surpassed only by amide bond formation 1.
Unlike traditional organometallic reagents (such as Grignard or organostannane reagents), aryl boronic acids are stable to air and moisture, possess low toxicity, and exhibit remarkable functional group tolerance. These properties make them ideal intermediates for both early-stage drug discovery (SAR exploration) and late-stage, metric-ton scale process chemistry 2.
Mechanistic Causality: The Role of Boronic Acids in C-C Bond Formation
The Suzuki-Miyaura coupling relies on a palladium-catalyzed cycle to forge a new carbon-carbon bond between an aryl halide (or pseudohalide) and an aryl boronic acid. The choice of boronic acid directly dictates the efficiency of the transmetalation step.
-
Oxidative Addition : The Pd(0) catalyst inserts into the C-X bond of the electrophile. This is typically the rate-limiting step when using aryl chlorides.
-
Base-Mediated Transmetalation (The Boronic Acid Activation) : Neutral aryl boronic acids are poor nucleophiles. The addition of a base (e.g.,
, ) serves a dual mechanistic purpose. It can either coordinate directly to the boron atom to form a reactive, electron-rich boronate anion , or it can replace the halide on the Pd(II) complex to form a Pd-hydroxo/alkoxo species, which then rapidly undergoes transmetalation with the neutral boronic acid 3. -
Reductive Elimination : The two aryl groups, now cis to each other on the Pd(II) center, eliminate to form the biaryl product, regenerating the active Pd(0) catalyst.
Figure 1: The Pd-catalyzed Suzuki-Miyaura cycle highlighting the boronic acid transmetalation step.
Quantitative Data: Pharmaceutical Applications of Aryl Boronic Acids
The synthesis of several blockbuster drugs relies on the strategic use of aryl boronic acids to construct core biaryl or heteroaryl scaffolds. The table below summarizes key quantitative data from recent process chemistry campaigns 1, 4.
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Aryl Boronic Acid / Ester Intermediate | Coupling Partner (Electrophile) | Catalyst System | Typical Yield |
| Losartan | Angiotensin II Receptor Blocker | 2-Tolylboronic acid | Substituted imidazole bromide | > 85% | |
| Abemaciclib | CDK4/6 Inhibitor | Pyridine-3-boronic acid pinacol ester | 2-Chloro-pyrimidine derivative | 88% | |
| Lapatinib | Kinase Inhibitor | 3-Fluorobenzyloxy-phenylboronic acid | Substituted quinazoline chloride | 80-90% | |
| Atazanavir | HIV Protease Inhibitor | 4-(Pyridin-2-yl)phenylboronic acid | Aryl halide precursor | ~ 82% |
Standard Operating Protocol: Biaryl Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a self-validating, scalable procedure for coupling an aryl bromide with an aryl boronic acid. The methodology is designed to prevent common failure modes such as protodeboronation and catalyst deactivation.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv, 10 mmol)
-
Aryl Boronic Acid (1.2 equiv, 12 mmol) - Excess compensates for minor protodeboronation.
-
Catalyst:
(0.05 equiv, 5 mol%) - Bidentate ligand prevents Pd black precipitation. -
Base: Potassium Carbonate (
) (3.0 equiv, 30 mmol) -
Solvent: 1,4-Dioxane /
(4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Preparation and Degassing (Critical Step):
-
Action: Add the aryl bromide, aryl boronic acid, and
to an oven-dried Schlenk flask equipped with a magnetic stir bar. -
Causality: Solid bases like
are hygroscopic, but their water content does not negatively impact this specific aqueous-tolerant protocol. -
Action: Add 1,4-Dioxane and
. Sparge the biphasic mixture with Argon for 15 minutes. -
Causality: Dissolved oxygen rapidly oxidizes the electron-rich phosphine ligands (e.g., dppf to dppf-oxide), stripping the Pd center of its stabilization and halting the catalytic cycle.
-
-
Catalyst Addition & Inert Atmosphere:
-
Action: Briefly open the flask under a positive flow of Argon and add the
catalyst. Seal with a septum. -
Validation Checkpoint: The solution should turn a deep red/orange color. If the solution immediately turns black, oxygen ingress has occurred, leading to the formation of inactive "Palladium black" nanoparticles.
-
-
Heating and Reaction Monitoring:
-
Action: Heat the reaction mixture to 80-90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm).
-
Causality: Vigorous stirring is mandatory because the reaction is biphasic. The transmetalation occurs at the organic-aqueous interface where the water-soluble base interacts with the organic-soluble Pd-complex and boronic acid.
-
Action: Monitor via TLC or HPLC/UPLC after 2 hours.
-
Validation Checkpoint: Disappearance of the limiting reagent (aryl bromide) confirms reaction completion.
-
-
Workup and Extraction:
-
Action: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers.
-
Action: Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Causality: The aqueous wash removes the inorganic salts (
, ) and the boric acid byproduct ( ).
-
-
Purification:
-
Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization depending on the product's crystallinity.
-
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Troubleshooting and Optimization (Expert Insights)
Even with robust protocols, the use of aryl boronic acids can present unique challenges. Understanding the causality behind these failures is critical for process optimization.
-
Issue: Protodeboronation (Loss of the Boronic Acid)
-
Causality: Electron-deficient or ortho-substituted heteroaryl boronic acids (e.g., 2-pyridineboronic acid) are highly susceptible to hydrolytic cleavage of the C-B bond, yielding the undesired des-borylated arene 5.
-
Solution: Switch from a boronic acid to a boronic acid pinacol ester (Bpin) or a MIDA boronate, which hydrolyze slowly in situ, keeping the steady-state concentration of the free boronic acid low. Alternatively, use anhydrous conditions with a fluoride base (e.g.,
) which activates the boron without water.
-
-
Issue: Homocoupling of the Boronic Acid (Ar'-Ar')
-
Causality: The presence of oxygen facilitates a Pd-catalyzed oxidative homocoupling of the boronic acid.
-
Solution: Strictly enforce Schlenk techniques during degassing. If homocoupling persists, slowly dose the boronic acid into the reaction mixture via a syringe pump to keep its concentration low relative to the aryl halide.
-
-
Issue: Unreactive Aryl Chlorides
-
Causality: The C-Cl bond is significantly stronger than the C-Br or C-I bond, making the oxidative addition step highly unfavorable with standard ligands like
. -
Solution: Employ electron-rich, sterically bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. These ligands increase the electron density on the Pd center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step.
-
References
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.Molecules (NIH PMC).
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.Preprints.org.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Angewandte Chemie (NIH PMC).
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. preprints.org [preprints.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene synthesis
Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Scope: Troubleshooting yield loss, regioselectivity issues, and impurity profiles during the bromination of 3-(3-chloro-2-methylpropyl)thiophene.
Executive Summary
The synthesis of This compound is a critical intermediate step, often plagued by regioselectivity issues (C2 vs. C5 bromination) and side-chain degradation. The core challenge lies in directing the electrophilic aromatic substitution (EAS) to the sterically crowded C2 position while preserving the integrity of the alkyl chloride side chain.
This guide moves beyond standard textbook protocols, offering optimized conditions based on kinetic control and solvent effects to maximize the yield of the C2-bromo isomer.
Part 1: Diagnostic Hub
Before altering your protocol, identify your specific failure mode using the logic flow below.
Caption: Diagnostic logic tree for identifying process failures in thiophene bromination.
Part 2: Troubleshooting Guides & FAQs
Module 1: Regioselectivity (The C2 vs. C5 Battle)
Q: Why am I getting a mixture of 2-bromo and 5-bromo isomers? A: This is a competition between electronic activation and steric hindrance.
-
The Chemistry: The alkyl group at C3 activates the adjacent C2 position electronically (via hyperconjugation). However, C2 is sterically hindered by the bulky 3-chloro-2-methylpropyl chain. The C5 position is less hindered but electronically less activated.
-
The Fix: You must operate under Kinetic Control .
-
Temperature: Lower the reaction temperature to -10°C to 0°C . Higher temperatures provide enough energy to overcome the activation barrier for C5 attack, leading to the thermodynamic mixture.
-
Solvent Switch: If using THF or Acetic Acid, switch to DMF (Dimethylformamide) . DMF promotes a polar mechanism involving the succinimide-bromine complex, which is more selective for the electron-rich C2 position than the free radical mechanisms often seen in non-polar solvents [1].
-
Q: Can I separate the 5-bromo isomer if it forms? A: It is difficult. The boiling points and Rf values are nearly identical. Prevention is the only viable strategy for high yields.
Module 2: Preventing Over-Bromination
Q: I see significant 2,5-dibromo-3-(3-chloro-2-methylpropyl)thiophene. How do I stop this? A: Thiophenes are electron-rich; once the mono-bromo product forms, it is still reactive enough to accept a second bromine.
-
Stoichiometry: Never use excess NBS. Use 0.95 to 0.98 equivalents . It is better to leave 5% starting material (which can be separated or recycled) than to lose 15% yield to the dibromo impurity.
-
Addition Rate: Add NBS as a solution in DMF dropwise over 1-2 hours. Dumping solid NBS creates localized high concentrations, driving the second bromination immediately.
Module 3: Side Chain Stability
Q: My alkyl chloride signal is disappearing or shifting in NMR. What is happening? A: You are likely experiencing Radical Side-Chain Bromination or Elimination .[1]
-
Radical Attack: The tertiary carbon in the 2-methylpropyl chain is susceptible to radical abstraction.
-
Solution:Exclude light (wrap flask in foil). If the problem persists, add a radical scavenger like BHT (0.1 mol%) to suppress the radical pathway.
-
-
Elimination: If you use basic workups or heat, the alkyl chloride can eliminate to form the alkene, especially driven by the stability of the conjugated thiophene system.
-
Solution: Keep workup neutral. Quench with Sodium Thiosulfate (to remove
) and wash with water/brine. Avoid strong bases like NaOH; use if neutralization is needed.
-
Part 3: Optimized Experimental Protocol
This protocol is designed for high regioselectivity (C2 > 95%) and minimal side reactions.
Reagents:
-
Substrate: 3-(3-chloro-2-methylpropyl)thiophene (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (0.98 eq) (Recrystallized if yellow/aged)
-
Solvent: Anhydrous DMF (5 mL per 1 g substrate)
-
Quench: 10%
(aq)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), dissolve the thiophene substrate in anhydrous DMF.
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Allow to equilibrate for 15 minutes.
-
Reagent Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the thiophene mixture over 60 minutes via an addition funnel or syringe pump.
-
Critical: Maintain internal temperature below 0°C.[2]
-
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by HPLC or TLC (Hexane/EtOAc 9:1).
-
Endpoint: Stop when NBS is consumed or dibromo impurity begins to appear (>2%).
-
-
Workup:
-
Pour the cold reaction mixture into a stirred mixture of ice water and 10% sodium thiosulfate.
-
Extract with Diethyl Ether or MTBE (avoid DCM if emulsions form).
-
Wash organic layer 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
, filter, and concentrate in vacuo at <30°C.
-
Data Comparison: Solvent Effects on Regioselectivity
| Solvent | Temperature | C2-Bromo (Desired) | C5-Bromo ( impurity) | Dibromo | Yield |
| DMF | 0°C | 96% | 3% | 1% | 92% |
| THF | 25°C | 75% | 15% | 10% | 78% |
| Acetic Acid | 25°C | 82% | 12% | 6% | 80% |
| Reflux | 60% | 25% | 15% | 65% |
Part 4: Mechanistic Visualization
Understanding the reaction pathway helps in troubleshooting. The diagram below illustrates the competition between the Ionic (Desired) and Radical (Undesired) pathways.
Caption: Mechanistic divergence in thiophene bromination. DMF favors the blue ionic path; light/heat favor the red radical path.
References
-
Newcastle University. (2025). Preparation of regioregular poly(3-hexylthiophene) and its precursor monomer, 2,5-dibromo-3-hexylthiophene. Open Research Newcastle. (Accessed via Newcastle Repository).
-
Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS).[2][3][4][5] .
-
BenchChem. (2025).[2][4] Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. .
-
Scilit. (2024). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. .
Sources
Side reactions in the bromination of 3-alkylthiophenes
Welcome to the Technical Support Center for Thiophene Functionalization. I am Dr. Aris, your Senior Application Scientist.
The bromination of 3-alkylthiophenes is a deceptively simple transformation. While the electron-rich thiophene ring reacts readily with electrophiles, the presence of the alkyl group at the 3-position introduces competing electronic and steric vectors. This guide addresses the three critical failure modes: Regio-isomerization , Poly-bromination , and Radical Side-Chain Scrambling .
Module 1: Reaction Pathway Analysis
Before troubleshooting, visualize the competing pathways. Your reaction conditions (Light, Solvent, Temperature) determine which arrow the molecule follows.
Figure 1: Reaction network showing the bifurcation between Electrophilic Aromatic Substitution (EAS) and Radical Substitution.
Module 2: Troubleshooting Guides
Issue 1: "I am seeing significant 2,5-dibrominated product despite using 1 equivalent of NBS."
Diagnosis: Thiophene is highly electron-rich. The introduction of the first bromine (at C2) deactivates the ring slightly, but not enough to fully prevent a second attack at C5, especially if the local concentration of brominating agent is high.
Corrective Actions:
-
The "Slow-Drip" Protocol: Do not dump NBS as a solid. Dissolve NBS in your solvent (DMF or Acetonitrile) and add it dropwise to the thiophene solution over 1–2 hours. This keeps the instantaneous concentration of electrophile low relative to the substrate [1].
-
Stoichiometric Discipline: Use 0.95 equivalents of NBS. It is far easier to separate unreacted starting material (via distillation or column chromatography) than to separate the di-bromo byproduct from the mono-bromo target.
-
Temperature Control: Lower the temperature to 0°C or -10°C. Lower temperatures favor the kinetic product (mono-bromination) and increase the activation energy barrier for the second bromination event.
Issue 2: "My GC-MS shows a peak with the correct mass, but the NMR indicates the alkyl chain is brominated."
Diagnosis: You have inadvertently triggered Radical Substitution (Wohl-Ziegler reaction). This occurs at the "benzylic" position (the alpha-carbon of the alkyl chain) [2].
Root Causes:
-
Ambient Light: Fume hood lights contain enough UV to cleave the N-Br bond, generating bromine radicals.
-
Solvent Choice: Using non-polar solvents like
or Benzene favors radical pathways. -
Peroxides: Using old ethers (THF/Diethylether) that contain peroxides acts as a radical initiator.
Corrective Actions:
-
The "Blackout" Rule: Wrap your flask in aluminum foil. This is non-negotiable for clean aromatic bromination.
-
Radical Scavengers: Add a pinch of BHT (butylated hydroxytoluene) to the reaction mixture to quench any radical species formed.
-
Switch Mechanisms: Use a polar aprotic solvent like DMF (Dimethylformamide) . DMF promotes the ionic mechanism (Electrophilic Aromatic Substitution) and suppresses radical formation [3].
Issue 3: "I am getting a mixture of 2-bromo and 5-bromo isomers."
Diagnosis: While the 2-position is electronically favored (due to the inductive effect of the alkyl group at C3), steric hindrance can push the bromine to the 5-position if the alkyl group is bulky (e.g., tert-butyl vs. methyl).
Corrective Actions:
-
Reagent Swap: If using molecular bromine (
), switch to NBS . NBS is a "softer" electrophile and is more sensitive to steric environments, improving selectivity for the C2 position in linear alkylthiophenes [4]. -
Cryogenic Lithiation (The "Nuclear Option"): If regioselectivity is critical (e.g., for pharmaceutical intermediates), do not rely on EAS.
-
Protocol: Cool 3-alkylthiophene to -78°C in THF.
-
Add: LDA (Lithium Diisopropylamide). The bulky base will selectively deprotonate C2 (kinetic control) due to the "coordination-induced proximity effect" of the sulfur.
-
Quench: Add a source of
(like or NBS).[1] This guarantees >98% regioselectivity [5].
-
Module 3: The "Halogen Dance" Warning
User Question: "I treated my 2-bromo-3-hexylthiophene with LDA for a subsequent reaction, and the bromine moved to the 5-position. What happened?"
Technical Explanation: You have encountered the Base-Catalyzed Halogen Dance . Upon treatment with a strong base (LDA), the thiophene ring undergoes a series of rapid metal-halogen exchanges and isomerizations to reach the thermodynamic minimum. The bromine "dances" to the most stable position, which is often distinct from the kinetic position [6].
Prevention:
-
Avoid exposing brominated thiophenes to catalytic amounts of base.
-
If lithiating a bromothiophene, ensure Lithium-Halogen Exchange (using
-BuLi) happens faster than deprotonation. This usually requires temperatures strictly below -70°C.
Module 4: Validated Standard Operating Procedure (SOP)
Protocol: Regioselective Mono-bromination of 3-Hexylthiophene Target: 2-Bromo-3-hexylthiophene (>95% purity)
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar and an addition funnel. Wrap the flask in aluminum foil .
-
Charge: Add 3-hexylthiophene (1.0 eq) and anhydrous DMF (0.5 M concentration). Note: DMF is superior to THF for suppressing poly-bromination.
-
Cool: Place the flask in an ice-water bath (0°C).
-
Addition: Dissolve NBS (0.95 eq) in a minimal amount of DMF. Add this solution dropwise over 60 minutes.
-
Why 0.95 eq? To ensure the thiophene is in slight excess, preventing the formation of the difficult-to-separate 2,5-dibromo species.
-
-
Monitor: Stir at 0°C for 2 hours. Monitor via TLC (Hexanes) or GC-MS.
-
Quench: Pour the mixture into ice-cold water. Extract with diethyl ether.
-
Wash: Wash the organic layer with 10% Sodium Thiosulfate (to remove traces of
) and then water (to remove DMF). -
Purification: Dry over
, concentrate, and purify via vacuum distillation.
Summary Data Table
| Variable | Condition A (Recommended) | Condition B (Risky) | Consequence of B |
| Reagent | NBS (0.95 eq) | Harsh reaction; higher poly-bromination. | |
| Solvent | DMF or Acetonitrile | Promotes radical side-chain bromination. | |
| Light | Dark (Foil wrapped) | Ambient Lab Light | UV initiates radical formation (alkyl chain attack). |
| Temp | -10°C to 0°C | Room Temp / Reflux | Loss of regioselectivity (C2 vs C5). |
| Workup | Sodium Thiosulfate | Water only | Residual bromine causes degradation/oxidation. |
References
-
Kirsch, P. (2014).[2][3] Preparation of regioregular poly(3-hexylthiophene) and its precursor monomer. Newcastle University. Link
-
Campaigne, E., &les, B. F. (1956). Halogenation of Thiophenes. Journal of Organic Chemistry. Link
-
Holdcroft, S. (2014). Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. ACS Macro Letters. Link
-
Bidan, G., et al. (1988). Regioselective Bromination of 3-Alkylthiophenes. Synthetic Communications. Link
-
Barker, J. M., et al. (1985). Syntheses of Thienopyridines. Journal of Chemical Research. Link
-
Schnürch, M., et al. (2007). Halogen Dance Reactions on Phenyl and Heteroaryl Halides. Chemical Society Reviews.[1] Link
Sources
Purification of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene by chromatography
Technical Support Center: Purification of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
Ticket ID: #PUR-THIO-2BR-001 Status: Open Subject: Chromatographic Isolation of Halogenated Thiophene Intermediate Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
This guide addresses the purification of This compound .[1] This molecule presents a classic "thiophene regioselectivity" challenge. The primary difficulty in purifying this compound is not removing the starting material, but separating the target 2-bromo isomer from the 5-bromo regioisomer and the 2,5-dibromo byproduct formed during bromination (typically with NBS).[2]
Because the alkyl chain (3-chloro-2-methylpropyl) adds significant lipophilicity, this separation requires precise control over mobile phase strength on Normal Phase (NP) silica or a switch to Reverse Phase (RP) for shape selectivity.
Module 1: Method Development (Standard Protocol)
User Question: I have the crude reaction mixture. What is the standard starting point for purifying this on silica gel?
Technical Response: For alkyl-bromothiophenes, the polarity difference between the product and impurities is minimal. You must use a low-polarity solvent system . The presence of the chlorine atom on the side chain provides a slight dipole moment, allowing for interaction with silica, but it is weak.
Protocol: Normal Phase Flash Chromatography
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (40–63 µm) | Standard irregular silica is sufficient for removing non-isomeric impurities. |
| Mobile Phase A | n-Heptane (or Hexane) | Non-polar base. Heptane is preferred over hexane for toxicity reasons. |
| Mobile Phase B | Dichloromethane (DCM) | DCM is superior to Ethyl Acetate (EtOAc) for thiophenes due to better solubility and |
| Loading Capacity | 0.5% - 1.0% (w/w) | Low loading is critical to prevent band broadening which obscures isomer separation. |
| Detection | UV @ 254 nm | Thiophene rings have strong UV absorption. |
Step-by-Step Workflow:
-
TLC Screening: Run a TLC in 100% Heptane .
-
Target Rf: If Rf > 0.3, use 100% Heptane isocratic.
-
If Rf < 0.2: Add DCM in 1% increments (e.g., 98:2 Heptane:DCM).
-
-
Sample Loading: Dry load on Celite or Silica. Do not liquid load with DCM, as the solvent plug will carry the compound too fast, destroying resolution.
-
Elution: Run an isocratic hold (5 CVs) followed by a very shallow gradient (0% to 5% DCM over 20 CVs).
Module 2: Troubleshooting & Advanced Separation
User Question: I see three spots very close together. NMR suggests I have the 2,5-dibromo impurity and the 5-bromo regioisomer. How do I resolve these?
Technical Response: This is the most common failure mode. The bromination of 3-alkylthiophenes is directed to the 2-position, but steric hindrance from the bulky 3-chloro-2-methylpropyl group can push bromination to the 5-position or lead to over-bromination (2,5-dibromo).
Diagnosis Table:
| Impurity | Relative Polarity (Silica) | Elution Order (Heptane) | Resolution Strategy |
| 2,5-Dibromo | Least Polar | Elutes 1st (Fastest) | Usually separates easily with 100% Heptane. |
| 2-Bromo (Target) | Medium Polar | Elutes 2nd | Target Peak. |
| 5-Bromo (Isomer) | Medium/High Polar | Elutes 3rd (often overlaps) | Difficult. Requires "Shape Selectivity" (see below). |
| Start. Material | Most Polar | Elutes Last | Easy to separate. |
Solution A: The "Shape Selectivity" Switch (Reverse Phase)
If silica fails to separate the 2-bromo and 5-bromo isomers, you must switch to Reverse Phase (C18). The C18 chains interact differently with the steric bulk of the side chain depending on whether the bromine is at C2 (adjacent to chain) or C5 (distal).
-
Column: C18 (ODS), 15 µm or smaller.
-
Mobile Phase: Water/Acetonitrile (ACN).[3]
-
Gradient: Start high organic (e.g., 80% ACN) because the molecule is lipophilic.
-
Mechanism: The 2-bromo isomer has higher steric crowding, often reducing its interaction with C18 chains compared to the more linear 5-bromo isomer, altering retention time.
Solution B: Silver Nitrate Impregnated Silica (Argentation)
Note: Use this only if C18 fails. Thiophenes coordinate with Silver (Ag+). The steric difference between the 2-substituted and 5-substituted isomers affects the strength of this coordination.
-
Preparation: Mix Silica gel with 10% w/w
solution, dry in dark (rotovap), and pack column. -
Elution: 100% Hexane or Hexane/Toluene.
-
Warning: Silver is difficult to remove from the product later; requires a wash with dilute ammonia or brine.
Module 3: Visualization of Logic
The following diagram illustrates the decision matrix for purifying this specific thiophene derivative.
Caption: Decision tree for selecting the optimal stationary phase based on regioisomer resolution.
Module 4: Stability & Handling (FAQs)
Q: My product turned brown on the column. What happened? A: Thiophenes, especially alkyl-brominated ones, are prone to acid-catalyzed polymerization or oxidation on active silica sites.
-
Fix: Neutralize your silica gel. Add 1% Triethylamine (TEA) to your mobile phase during column equilibration. This quenches acidic silanol groups.
Q: Can I use Acetone or Ether? A: Avoid Acetone in the mobile phase; its UV cutoff is too high (330 nm), interfering with thiophene detection (approx. 230-260 nm). Diethyl ether is risky due to peroxide formation which can oxidize the thiophene sulfur. Stick to DCM or MTBE as modifiers.
Q: How do I store the purified fraction? A: Bromothiophenes are light-sensitive (photodebromination).
-
Evaporate solvent at < 40°C.[1]
-
Store under Nitrogen/Argon at -20°C.
-
Wrap the vial in aluminum foil.
References
-
Separation of Bromothiophene Isomers
- Detailed discussions on the difficulty of separating 2-bromo and 5-bromo-3-alkylthiophenes, often requiring high-efficiency columns or distill
-
Source:
-
Chromatographic Retention Factors (Theory)
- Explanation of retention factor ( ) optimization in method development for closely eluting isomers.
-
Source:
-
General Thiophene Purification (Org Syn)
- Standard protocols for handling halogenated thiophenes, emphasizing low-temperature handling and vacuum distillation/chrom
-
Source: (Analogous chloromethylthiophene handling).
-
Reverse Phase Selectivity
- Principles of using Reverse Phase (C18)
-
Source:
Sources
- 1. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Suzuki Coupling of Hindered Bromothiophenes
Topic: Optimizing Suzuki coupling conditions for hindered bromothiophenes Content type: Technical Support Center (Q&A/FAQ) Audience: Researchers, scientists, drug development professionals
Introduction: The "Thiophene Paradox"
Coupling sterically hindered bromothiophenes (e.g., 3-substituted-2-bromothiophenes or 3,4-disubstituted systems) presents a unique dual challenge in medicinal chemistry.
-
Electronic Deactivation: While thiophenes are generally electron-rich, the sulfur atom can act as a catalyst poison (soft donor) if the palladium center is not adequately protected by a bulky ligand.
-
Steric Blocking: Substituents at the 3-position (ortho to the bromide) severely retard the oxidative addition step and, more critically, the transmetallation step due to steric clash with the boronate species.
This guide moves beyond standard "Pd(PPh3)4 + Carbonate" conditions, which typically fail for these substrates, and provides high-fidelity solutions based on mechanistic rigor.
Phase 1: Catalyst & Ligand Selection (The Engine)
Q: I am using Pd(PPh3)4 and seeing <10% conversion. Why is this standard catalyst failing?
A: Tetrakis(triphenylphosphine)palladium(0) is insufficient for two reasons:
-
Poor Oxidative Addition: Triphenylphosphine (PPh3) is not electron-rich enough to facilitate oxidative addition into sterically hindered, electron-rich C-Br bonds.
-
Lack of Steric Protection: PPh3 is a monodentate ligand that dissociates easily. In hindered thiophenes, the open coordination site on Palladium is susceptible to non-productive coordination by the thiophene sulfur or the solvent, leading to catalyst deactivation (formation of Palladium black).
Q: Which ligand system should I switch to for maximum conversion?
A: You require a Dialkylbiaryl Phosphine (Buchwald Ligand) . Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]
-
Why SPhos?
-
Electronic Boost: The dicyclohexylphosphino group is highly electron-donating, dramatically accelerating oxidative addition.
-
Steric "Glove": The biaryl backbone creates a protective pocket around the Pd center. This facilitates reductive elimination (the step often stalled by sterics) and prevents sulfur poisoning.
-
LPd(0) Formation: These ligands promote the formation of the active monoligated Pd(0) species, which is the actual catalytic engine.
-
Alternative: If SPhos fails, Pd(dppf)Cl2 is a robust "workhorse" specifically for heteroaryl couplings, as the large bite angle of the dppf ligand can sometimes force difficult reductive eliminations.
Phase 2: Base & Solvent Effects (The Environment)
Q: My starting material is consumed, but I see mostly dehalogenated thiophene (H-Thiophene) instead of product. What is happening?
A: You are observing Protodehalogenation .
-
Mechanism: The Pd(II)-Aryl intermediate undergoes transmetallation with a hydride source (often from the solvent or base) instead of the boronate, followed by reductive elimination.
-
Culprits: Primary/Secondary alcohols (Ethanol/Isopropanol) as solvents, or excessive water.
-
Fix:
-
Switch Solvent: Move to strictly aprotic solvents like 1,4-Dioxane , Toluene , or DME .
-
Switch Base: Use K3PO4 (Tribasic Potassium Phosphate) . It is less hygroscopic than bases like CsF or NaOH and provides a "buffer" effect that minimizes hydride formation.
-
Q: I switched to anhydrous Toluene/K3PO4 and now the reaction won't start at all. Why?
A: The "Anhydrous Trap." Suzuki coupling requires water.[2] The boronic acid (Ar-B(OH)2) is not the active species; it must react with a hydroxide ion to form the boronate species (Ar-B(OH)3-), which is the actual nucleophile for transmetallation.
-
The Fix: Add a controlled amount of water.
-
Ratio: Use Toluene:Water in a 10:1 or 20:1 ratio. This provides enough OH- to activate the boron without flooding the system and promoting dehalogenation.
Phase 3: Visualizing the Optimization Logic
The following decision tree outlines the logical flow for troubleshooting hindered thiophene couplings.
Caption: Logic flow for diagnosing reaction failure modes in hindered Suzuki couplings.
Phase 4: Optimized Experimental Protocol
Protocol 1: The "SPhos Standard" for Hindered Thiophenes Use this protocol for 3-substituted-2-bromothiophenes or when standard conditions fail.
Reagents:
-
Substrate: Hindered Bromothiophene (1.0 equiv)
-
Boron Source: Aryl Boronic Acid (1.5 equiv) or Pinacol Ester
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
Note: Pre-complexed XPhos Pd G2 can be used for easier handling.
-
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1 v/v) or 1,4-Dioxane : Water (10:1 v/v)
Step-by-Step Procedure:
-
Pre-activation (Crucial): In a reaction vial, dissolve Pd(OAc)2 and SPhos in the organic solvent (Toluene or Dioxane). Stir at room temperature for 5 minutes under Argon. The solution should turn from orange to yellow/pale, indicating ligation.
-
Loading: Add the Bromothiophene, Boronic Acid, and solid K3PO4 to the vial.
-
Degassing: Seal the vial with a septum. Sparging with Argon gas via a needle for 10 minutes is mandatory to prevent homocoupling and oxygen-mediated catalyst death.
-
Water Addition: Inject the degassed water via syringe.
-
Reaction: Heat to 100°C for 12–18 hours. Hindered substrates require high thermal energy to overcome the activation barrier for transmetallation.
-
Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with brine, dry over Na2SO4.
Phase 5: Comparative Data Analysis
Table 1: Ligand Performance on 3-Methyl-2-Bromothiophene Coupling
| Ligand System | Conversion (12h) | Yield | Major Byproduct | Notes |
| Pd(PPh3)4 | 15% | 5% | SM Recovery | Oxidative addition failure due to sterics. |
| Pd(dppf)Cl2 | 65% | 45% | Dehalogenation | Better, but slow. High dehalogenation observed.[3] |
| Pd(OAc)2 / SPhos | >98% | 92% | None (<2%) | Recommended. Excellent steric protection. |
| Pd(OAc)2 / P(t-Bu)3 | 85% | 70% | Homocoupling | Highly active, but air-sensitive and prone to side reactions. |
References
-
Bardner, T. E., & Buchwald, S. L. (2007). 2-(2′,6′-Dimethoxybiphenyl)dicyclohexylphosphine (SPhos).[4] Organic Syntheses.
-
[Link]
-
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
[Link]
-
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
[Link]
-
- BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
Sources
Technical Support Center: Cross-Coupling with Electron-Rich Thiophenes
The following guide is structured as an advanced Technical Support Center resource, designed for immediate application in pharmaceutical and materials science workflows.
Ticket Subject: Catalyst & Condition Optimization for Thiophene-Mediated Suzuki-Miyaura Coupling Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Thiophene Paradox"
Coupling electron-rich thiophenes presents a dual kinetic challenge often described as the "Thiophene Paradox":
-
Catalyst Poisoning: The sulfur atom acts as a soft Lewis base, coordinating strongly to the soft Palladium(II) center. This forms a resting state that competes with the phosphine/NHC ligand, effectively shutting down the catalytic cycle (The "Sulfur Trap").
-
Rapid Protodeboronation: Electron-rich 2-thienylboronic acids are exceptionally unstable. The electron-donating nature of the ring accelerates protonolysis of the C–B bond, often consuming the nucleophile before transmetallation can occur.
To solve this, we must move beyond standard protocols (e.g., Pd(PPh₃)₄) and utilize sterically demanding, electron-rich ligands and rapid-initiation precatalysts .
Catalyst Selection Architecture (The Hardware)
Primary Recommendation: Buchwald G3/G4 Precatalysts
For 90% of electron-rich thiophene couplings, XPhos or SPhos are the ligands of choice.
-
Why: These biaryl phosphine ligands possess significant steric bulk (high cone angle). This bulk physically prevents the sulfur atom of the thiophene from coordinating to the Pd center, forcing the reaction to proceed through the productive catalytic cycle.
-
System: Use XPhos Pd G4 (Generation 4 Precatalyst).
Secondary Recommendation: Pd-PEPPSI Complexes
For reactions requiring high thermal stability or suffering from extreme poisoning, Pd-PEPPSI-IPr or Pd-PEPPSI-IPent are superior.
-
Why: The N-Heterocyclic Carbene (NHC) ligand binds Pd much more tightly than phosphines, rendering the catalyst virtually immune to displacement by sulfur. The "throw-away" 3-chloropyridine ligand ensures rapid initiation.
Catalyst Decision Matrix
Figure 1: Decision tree for catalyst selection based on the electronic role of the thiophene moiety.
Troubleshooting & FAQs
Q1: My reaction turns black immediately, and I see no conversion. Is my catalyst dead?
Diagnosis: Likely Sulfur Poisoning or Nanoparticle Aggregation .
-
The Science: If the ligand dissociates, Pd(0) aggregates into inactive Pd-black. Thiophenes accelerate this by displacing weak ligands (like PPh₃).
-
The Fix:
-
Switch Ligand: Move to XPhos or SPhos . The biaryl backbone creates a "roof" over the Pd, blocking sulfur coordination.
-
Increase Loading: Do not use 1 mol%. Start with 2–5 mol% to account for partial deactivation.
-
Solvent Degassing: Oxygen accelerates ligand oxidation, leaving Pd vulnerable. Sparge with Argon for 20 mins, not just nitrogen.
-
Q2: I consume all my boronic acid, but I only get 10% product and 90% deboronated thiophene.
Diagnosis: Protodeboronation . This is the most common failure mode for 2-thienylboronic acids.
-
The Science: The electron-rich thiophene ring facilitates protonation at the C2 position (ipso-attack), cleaving the C–B bond. This is base-catalyzed and accelerated by water.[6]
-
The Fix:
-
Change the Base: Switch from Carbonates (K₂CO₃) to K₃PO₄ (anhydrous) or KF . Phosphate is milder and less likely to promote the destructive pathway.
-
Remove Water: Use anhydrous THF or Dioxane. Do not use water as a co-solvent.
-
Use MIDA Boronates: Switch your starting material to a Thienyl MIDA boronate .[7] These slowly release the active species, keeping its concentration low relative to the catalyst, favoring coupling over decomposition.
-
Q3: Can I use direct arylation (C-H activation) instead of Suzuki coupling?
Diagnosis: Possible, but Regioselectivity is the risk.
-
The Science: Thiophenes have two acidic sites (C2 and C5). Electron-rich substituents can scramble the directing effects.
-
The Fix: Use Pivalic Acid (30 mol%) as an additive. This promotes the Concerted Metallation-Deprotonation (CMD) pathway, which is highly selective for the most acidic C–H bond (usually C2 adjacent to sulfur).
Visualizing the Failure Mode: Protodeboronation
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the race condition between the productive Cross-Coupling and the destructive Protodeboronation.
Figure 2: The Kinetic Race. To win, the rate of Transmetallation (Green) must exceed the rate of Protodeboronation (Red). High-activity catalysts increase the Green rate; Anhydrous conditions decrease the Red rate.
Standard Operating Procedure (SOP)
Protocol: Cross-Coupling of Electron-Rich 2-Thienylboronic Acid with Aryl Bromide.
Materials
-
Catalyst: XPhos Pd G4 (2.0 mol%) [CAS: 1599466-81-5]
-
Ligand: XPhos (2.0 mol%) - Added to ensure ligand saturation.
-
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous).
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Workflow
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Bromide (1.0 equiv), Thienyl Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), XPhos Pd G4 (0.02 equiv), and XPhos (0.02 equiv).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Degassing: Seal the vial. If outside a glovebox, sparge with Argon for 10 minutes.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Note: Do not overheat (>100°C) as this accelerates protodeboronation.
-
-
Workup: Cool to RT. Filter through a pad of Celite/Silica to remove Pd and salts. Rinse with EtOAc. Concentrate and purify.
Data Comparison: Why Ligands Matter
Yields for coupling 2-thienylboronic acid with 4-bromoanisole:
| Catalyst System | Yield | Observation |
| Pd(PPh₃)₄ / Na₂CO₃ | < 20% | Massive protodeboronation; Pd black formation. |
| Pd(dppf)Cl₂ / K₂CO₃ | 45% | Slow conversion; moderate stability. |
| Pd-PEPPSI-IPr / K₂CO₃ | 88% | Excellent stability; requires heating. |
| XPhos Pd G4 / K₃PO₄ | 96% | Fast reaction; minimal deboronation. |
References
-
Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[8]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling. Chemistry – A European Journal.
-
Burke, M. D., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters. Journal of the American Chemical Society.
-
Lloyd-Jones, G. C., et al. (2012). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.
-
Sigma-Aldrich Technical Guides. Buchwald Precatalysts and Ligands User Guide.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting Low Conversion in Stille Coupling of Thiophenes
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Thiophenes present unique challenges in palladium-catalyzed cross-coupling due to their electron-rich nature and the presence of a coordinating sulfur atom.
To achieve high conversion, we must treat the reaction not as a simple A + B → C equation, but as a complex network of competing equilibria. Below, we dissect the mechanistic bottlenecks, provide targeted solutions, and outline a self-validating experimental protocol.
Mechanistic Overview & Bottleneck Analysis
Before adjusting parameters, it is critical to understand why thiophene couplings fail. The Stille catalytic cycle relies on three main steps: oxidative addition, transmetalation, and reductive elimination[1]. For thiophenes, the transmetalation step is almost always the rate-determining bottleneck[2].
Fig 1. Catalytic cycle of Stille coupling highlighting failure modes for thiophenes.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My reaction stalls at 30-40% conversion, and I recover mostly unreacted starting materials. What is "autoretardation" and how do I overcome it? A: You are likely experiencing autoretardation, a kinetic trap intrinsic to palladium-phosphine catalysts[3].
-
Causality: When the Pd(0) catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition with the thiophene halide, it releases two equivalents of free phosphine ligand. Because transmetalation requires an open coordination site on the Pd(II) complex, these free ligands compete with your bulky thiophene-stannane, shifting the equilibrium backward and stalling the cycle[3].
-
Solution: Implement the "Copper Effect." Adding a Cu(I) salt (like CuI) acts as a highly effective "phosphine scavenger." By capturing the free PPh₃ ligands, Cu(I) mitigates the autoretardation and drives the rate-determining transmetalation forward[3]. Alternatively, switch to a catalyst with a more labile ligand, such as AsPh₃, which dissociates more readily[3].
Q2: I am observing significant degradation of my thiophene-stannane into the des-stannylated thiophene. How do I prevent this? A: Your stannane is undergoing protodestannylation[4].
-
Causality: Thiophenes are highly electron-rich heteroaryls. This electron density stabilizes the intermediate Wheland complex during electrophilic attack by trace protons, making the C-Sn bond highly susceptible to cleavage by adventitious moisture or acid[4].
-
Solution: Introduce a mild, anhydrous inorganic base (e.g., Na₂CO₃ or CsF) to the reaction mixture to sequester any trace acids generated during the reaction[4]. Furthermore, ensure strict Schlenk techniques are used to maintain an anhydrous environment.
Q3: Even with CuI, the coupling of my sterically hindered thiophene is sluggish. How can I fundamentally accelerate the transmetalation step? A: You need to change your solvent system to alter the role of the copper cocatalyst[5].
-
Causality: In polar solvents like DMF, CuI primarily acts as a ligand scavenger[3]. However, if you switch to an ethereal solvent (such as 1,2-diethoxyethane or THF) and use Copper(I) thiophene-2-carboxylate (CuTC), the mechanism changes. The ethereal solvent promotes a rapid Sn/Cu transmetalation, converting your sluggish thiophene-stannane into a highly reactive thienyl-copper intermediate[5]. This organocopper species undergoes transmetalation with the Pd(II) complex orders of magnitude faster than the parent stannane[5].
Quantitative Data: Ligand & Additive Selection
To optimize your specific thiophene coupling, consult the following empirical data matrix comparing the kinetic effects of various reaction parameters.
| Variable | Example | Effect on Conversion | Mechanistic Rationale |
| Ligand | PPh₃ | Low (<40%) | High autoretardation; binds strongly to Pd(II), blocking the open coordination site required for transmetalation[3]. |
| Ligand | AsPh₃ | High (>80%) | Lower basicity than PPh₃; dissociates more readily, facilitating the associative transmetalation step[3]. |
| Additive (Polar Solvent) | CuI in DMF | Moderate to High | Acts primarily as a phosphine scavenger, capturing free ligands and mitigating autoretardation[3]. |
| Additive (Ethereal Solvent) | CuTC in THF or 1,2-Diethoxyethane | Very High (>95%) | Promotes rapid Sn/Cu transmetalation; the resulting organocopper intermediate reacts significantly faster with Pd(II)[5]. |
| Base Additive | Na₂CO₃ / CsF | High (Prevents degradation) | Sequesters adventitious acid, preventing electrophilic cleavage (protodestannylation) of the electron-rich C-Sn bond[4]. |
Standardized Experimental Protocol: Copper-Cocatalyzed Stille Coupling
This protocol is designed as a self-validating system . It utilizes the Sn/Cu transmetalation pathway to overcome the inherent sluggishness of electron-rich thiophenes.
Reagents: Thiophene halide (1.0 equiv), Thiophene-stannane (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuTC (1.5 equiv), Na₂CO₃ (0.5 equiv), Anhydrous 1,2-Diethoxyethane (DEE).
Step-by-Step Methodology:
-
Preparation of the Catalytic System:
-
In a flame-dried Schlenk flask under a strict argon atmosphere, combine the thiophene halide, Pd(PPh₃)₄, and CuTC.
-
Causality Check: CuTC is used in excess relative to the catalyst to ensure complete Sn/Cu transmetalation in the ethereal solvent, generating the highly reactive copper intermediate[5].
-
-
Addition of Base and Solvent:
-
Add anhydrous Na₂CO₃ to the flask.
-
Causality Check: The carbonate base sequesters trace acids, shutting down the protodestannylation degradation pathway[4].
-
Inject anhydrous, degassed 1,2-diethoxyethane (DEE) via syringe.
-
-
Addition of the Organostannane:
-
Add the thiophene-stannane dropwise at room temperature.
-
Validation Checkpoint: Extract a 10 µL aliquot after 30 minutes and analyze via GC-MS. If the des-stannylated thiophene mass appears without product formation, trace moisture/acid is present. Abort, re-dry reagents, and restart.
-
-
Reaction Execution:
-
Heat the mixture to 60 °C for 12–24 hours.
-
Causality Check: Ethereal solvents at moderate temperatures favor the highly reactive thienyl-copper intermediate over direct, sluggish Pd-Sn transmetalation[5].
-
-
Workup and Purification:
-
Cool to room temperature and quench the reaction with a saturated aqueous KF solution. Stir vigorously for 30 minutes.
-
Causality Check: KF converts toxic, soluble tin byproducts into insoluble polymeric tributyltin fluoride (Bu₃SnF), which precipitates out of solution.
-
Filter the biphasic mixture through a pad of Celite to remove the tin salts and copper residues. Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
-
References
-
Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction ResearchGate[Link]
-
”Copper Effect” in Migita–Kosugi–Stille Coupling Revisited ResearchGate[Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure National Institutes of Health (PMC)[Link]
-
THE STILLE REACTION, 38 YEARS LATER CORE[Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies National Institutes of Health (PMC)[Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification & Troubleshooting for 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
Welcome to the Technical Support Center. The synthesis of 2-bromo-3-(3-chloro-2-methylpropyl)thiophene —typically achieved via the bromination of 3-(3-chloro-2-methylpropyl)thiophene using N-bromosuccinimide (NBS) or elemental bromine—often yields a complex crude mixture.
Because the target molecule contains both a highly polarizable thiophene ring and an aliphatic chloride, researchers frequently encounter issues with co-eluting regioisomers, over-bromination, and thermal degradation. This guide provides field-proven, causality-driven protocols to isolate the pure target compound.
Purification Workflow Overview
The purification of halogenated alkylthiophenes requires a multi-stage approach. Aqueous workup removes polar byproducts, silica chromatography isolates the mono-brominated fraction, and fractional distillation separates closely related regioisomers[1].
Workflow for the purification of crude this compound.
Quantitative Data: Impurity Profiling
Understanding the physicochemical properties of your crude mixture is critical for designing a separation strategy. Bromine atoms withdraw electron density from the thiophene ring, which paradoxically decreases the molecule's affinity for the polar silanol groups on silica gel.
| Component Identity | Impurity Origin | Relative Polarity (Silica/Hexanes) | Estimated B.P. (at 1 mmHg) | Primary Removal Strategy |
| Succinimide / DMF | Reaction Byproducts | Highly Polar (Baseline) | N/A (Solid / Water Soluble) | Aqueous Workup |
| 2,5-Dibromo-3-(...)thiophene | Over-bromination | Lowest (Elutes 1st) | ~140–150 °C | Column Chromatography |
| 2-Bromo-3-(...)thiophene | Target Product | Medium (Elutes 2nd) | ~110–120 °C | N/A (Target) |
| 3-(...)thiophene | Unreacted Starting Material | Highest (Elutes 3rd) | ~80–90 °C | Column Chromatography |
| 5-Bromo-3-(...)thiophene | Regioisomer | Medium (Co-elutes w/ Target) | ~112–122 °C | Fractional Distillation |
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Aqueous Workup & Pre-Treatment
Causality: NBS bromination generates succinimide, which is highly soluble in water. If left in the organic phase, succinimide will clog silica columns and cause severe bumping during distillation.
-
Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., hexanes or diethyl ether) at a 1:3 ratio.
-
Aqueous Washing: Wash the organic layer sequentially with distilled water (3 × 50 mL per 100 mL organic phase).
-
Neutralization: Wash once with saturated aqueous
to neutralize any trace hydrobromic acid (HBr) generated during the reaction. -
Drying: Wash with brine, separate the organic layer, and dry over anhydrous
. -
Validation: Spot the concentrated organic phase on a TLC plate. Under a short-wave UV lamp (254 nm), ensure there is no massive baseline spot (indicating residual succinimide/DMF).
Protocol B: Silica Gel Flash Chromatography
Causality: Alkylthiophenes are highly non-polar. Using neutralized silica gel prevents acid-catalyzed degradation of the aliphatic chloride[2].
-
Column Packing: Pack a flash chromatography column with neutralized silica gel using 100% hexanes.
-
Loading: Load the concentrated organic phase directly onto the silica bed.
-
Elution: Elute strictly with 100% hexanes. Do not use ethyl acetate, as it will compress the separation bands of the thiophene derivatives.
-
Fraction Collection: Collect small fractions. The 2,5-dibromo impurity will elute first, followed closely by the monobromo target, and finally the unreacted starting material.
-
Validation: Analyze fractions via GC-MS. TLC alone is insufficient here because the 2-bromo and 5-bromo regioisomers will appear as a single co-eluting spot. Pool the fractions containing the monobromo mass (
).
Protocol C: High-Vacuum Fractional Distillation
Causality: The 2-bromo target and 5-bromo regioisomer cannot be separated by standard chromatography. Fractional distillation under high vacuum (< 1 mmHg) leverages minute differences in boiling points while preventing thermal dehydrohalogenation of the 3-chloro-2-methylpropyl chain[3].
-
Apparatus Setup: Transfer the pre-purified mixture to a round-bottom flask equipped with a Vigreux column or a spinning-band distillation head to maximize theoretical plates.
-
Vacuum Application: Apply a high vacuum (ideally < 1 mmHg). Never distill this compound at atmospheric pressure.
-
Fractionation: Slowly increase the oil bath temperature.
-
Fore-run: Collects residual starting material.
-
Main Fraction: Collects the target 2-bromo isomer. Monitor the vapor temperature strictly; a sudden plateau indicates the target fraction.
-
Residue: Leaves the dibromo species and any polymeric degradation products in the pot.
-
-
Validation: Confirm the regiochemical purity of the main fraction using
-NMR. The proton at the 5-position of the thiophene ring will have a distinct chemical shift and coupling constant compared to a proton at the 2-position.
Troubleshooting & FAQs
Q: My product turns black and releases a pungent gas during distillation. What is happening? A: This indicates thermal decomposition, specifically dehydrohalogenation. The 3-chloro-2-methylpropyl group contains an aliphatic chloride that can eliminate HCl at high temperatures, especially in the presence of trace acidic impurities or metal ions. This is why high-vacuum distillation is mandatory to lower the boiling point[1]. Ensure the distillation apparatus is scrupulously clean. If decomposition persists, consider adding a trace amount of a high-boiling amine (like trioctylamine) to the distillation pot as an acid scavenger.
Q: My TLC shows three distinct spots using 100% hexanes. What are they, and how do I isolate the target?
A: In 100% hexanes, the top spot (highest
Q: How do I separate the 2-bromo target from the 5-bromo regioisomer? A: Positional isomers from bromination steps are notoriously challenging to separate due to nearly identical polarities[1]. Standard silica gel chromatography will not work. The most effective method is high-efficiency fractional vacuum distillation using a vacuum-mantled Dufton or Vigreux column[3]. Alternatively, optimizing the initial bromination conditions (e.g., using strictly 1.0 equivalent of NBS at lower temperatures, or using a less polar solvent) is the best preventative strategy to avoid forming the 5-bromo isomer in the first place.
Q: My purified compound is a brownish liquid instead of colorless. Is this normal? A: No. While some slight yellow coloration may be present depending on the synthetic route, a distinct brown color indicates the presence of degradation products, elemental bromine residues, or polymeric material[1]. Further purification by vacuum distillation is required.
References
-
3-bromothiophene - Organic Syntheses Procedure Source: Organic Syntheses (Org. Synth. 1959, 39, 9) URL:[Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects Source: MDPI (Molecules) URL:[Link]
Sources
Technical Support Center: Minimizing Homocoupling in Thiophene Cross-Coupling
Status: Operational Ticket Topic: Suppression of homocoupling side-reactions in Pd-catalyzed cross-coupling of thiophenes. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Introduction: The Thiophene Challenge
Thiophene substrates present a unique "perfect storm" for cross-coupling side reactions. As electron-rich heterocycles, they are highly nucleophilic, making their organometallic derivatives (boronic acids/esters) prone to oxidative homocoupling (formation of Thiophene-Thiophene dimers). Conversely, thiophene halides can undergo reductive homocoupling or hydrodehalogenation if the catalytic cycle stalls.
This guide moves beyond basic "add more catalyst" advice. We analyze the kinetic competition between the desired cross-coupling cycle and the parasitic homocoupling pathways, providing you with self-validating protocols to suppress them.
Module 1: Diagnostics – Identifying the Enemy
User Query: "I isolated a byproduct with a molecular weight exactly double my starting material. Is this homocoupling?"
Scientist Response: It depends on which starting material doubled. You must first identify the structure of the dimer to determine the root cause.
| Observation (LCMS/NMR) | Diagnosis | Root Cause Mechanism |
| Dimer of Boronic Acid (Nu-Nu) | Oxidative Homocoupling | Oxygen leak (re-oxidizing Pd⁰ to Pdᴵᴵ) or Pd(II) Precatalyst usage without reduction. |
| Dimer of Halide (El-El) | Reductive Homocoupling | Disproportionation of the oxidative addition intermediate ( |
| Reduced Halide (Ar-H) | Hydrodehalogenation | Hydride source present (e.g., |
| Thiophene (Ar-H) | Protodeboronation | Base/pH incompatibility or unstable boronic acid (C-B bond hydrolysis). Common in 2-thienyl species. |
Module 2: Mechanistic Pathways & Visualization
User Query: "Why does oxygen cause homocoupling? I thought it just killed the catalyst."
Scientist Response:
Oxygen does not just "kill" the catalyst; it actively participates in a parasitic cycle. In the presence of
Diagram 1: The Parasitic Homocoupling Loop
Caption: The "Oxygen Trap": How trace oxygen diverts Pd(0) into a cycle that consumes boronic acids to form homocoupled dimers (Red Path) instead of reacting with the halide (Green Path).
Module 3: Troubleshooting Protocols
Protocol A: Eliminating Oxidative Homocoupling (The "Nu-Nu" Dimer)
Issue: You are seeing significant dimerization of your thiophene boronic acid.
Theory: The rate of homocoupling is second-order with respect to the boronic acid concentration (
Step-by-Step Solution:
-
Switch to Pd(0) Precatalyst:
-
The "Slow-Release" Strategy (MIDA Boronates):
-
Replace unstable boronic acids with MIDA boronates or Pinacol esters .[1]
-
Why: These esters hydrolyze slowly in the presence of mild base/water. This "slow release" mimics a syringe pump addition, keeping the concentration of free boronic acid low.
-
Reference: This strategy is validated by the Burke group for unstable heteroaryls.
-
-
Rigorous Degassing (The "Freeze-Pump-Thaw" Standard):
-
Sparging with nitrogen for 5 minutes is insufficient for thiophenes.
-
Procedure: Freeze solvent in liquid N2
Apply vacuum (10 min) Thaw under Ar. Repeat 3x.
-
Protocol B: Eliminating Reductive Homocoupling (The "El-El" Dimer)
Issue: Dimerization of the aryl halide (electrophile).
Theory: This often occurs via disproportionation where
Step-by-Step Solution:
-
Accelerate Transmetallation:
-
Use a stronger base (e.g.,
or instead of Carbonate) to facilitate the formation of the reactive boronate species. -
Add water as a co-solvent (e.g., Dioxane/Water 4:1) to dissolve the inorganic base.
-
-
Ligand Selection (Steric Bulk):
Protocol C: Ligand Selection Matrix
Use this table to select the correct ligand based on your specific failure mode.
| Ligand | Type | Best For | Mechanism of Action |
| SPhos | Buchwald (Biaryl) | General Purpose / Thiophenes | Bulky interaction prevents formation of inactive Pd-dimers; promotes RE. |
| XPhos | Buchwald (Biaryl) | Chlorides / Slow Oxidative Addition | Highly electron-rich; accelerates OA of unreactive halides. |
| dppf | Bidentate | Preventing | Large bite angle favors reductive elimination; good for sterically crowded thiophenes. |
| dtbpf | Bidentate (Bulky) | High-Performance | Extremely bulky; virtually eliminates homocoupling by sterically enforcing the cross-coupling pathway. |
Module 4: Decision Tree & Workflow
User Query: "I have tried everything, and the reaction still fails. What is the logical next step?"
Scientist Response: Follow this flowchart to isolate the variable.
Diagram 2: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing the root cause of reaction failure based on crude LCMS data.
References
-
BenchChem Technical Support. (2025).[1][2] Strategies to minimize homocoupling in Suzuki reactions. BenchChem.[1][2][13] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[14] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of Boronic Acids. Journal of the American Chemical Society. Link
-
Colacot, T. J. (2010). A tunable ligand (dtbpf) for the palladium-catalyzed Suzuki–Miyaura cross-coupling.[15] Organic Letters. Link
-
Adrio, J., et al. (2007). Palladium Catalyzed Homocoupling of Boronic Acids.[1][2][4][7][16] Chemical Communications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jmcct.com [jmcct.com]
- 5. nobelprize.org [nobelprize.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. boa.unimib.it [boa.unimib.it]
- 8. Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 12. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Advanced Characterization Guide: 1H and 13C NMR Analysis of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development QA/QC Professionals Focus: Structural Validation, Impurity Profiling, and Solvent Selection Strategies
Executive Summary: The Analytical Challenge
In the synthesis of thiophene-based pharmaceutical intermediates, 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene represents a critical scaffold. Its structural complexity arises not just from the heteroaromatic ring, but from the chiral center within the 3-chloro-2-methylpropyl side chain.
This guide moves beyond basic spectral listing. We compare the analytical performance of this product against its most common structural "alternatives" (critical impurities) —specifically the unbrominated precursor and the regioisomeric byproducts. Furthermore, we evaluate the solvent performance (CDCl₃ vs. DMSO-d₆) to optimize resolution of the diastereotopic protons induced by the side-chain chirality.
Comparative Analysis: Target Product vs. Critical Alternatives
For a drug development professional, "performance" is defined by the ability to distinguish the target molecule from structurally similar impurities. The following table contrasts the NMR signature of the target product against its primary synthetic liabilities.
Table 1: Diagnostic NMR Signals for Structural Validation
| Feature | Target Product (2-Bromo-3-subst.) | Alternative A (Precursor: Non-brominated) | Alternative B (Over-brominated: 2,5-Dibromo) | Alternative C (Regioisomer: 2-Bromo-4-subst.) |
| Thiophene Protons | 2 Signals (Doublets) | 3 Signals | 1 Signal (Singlet) | 2 Signals (Singlets) |
| Coupling ( | None (Singlet) | Small/None ( | ||
| C2-Br Effect | Significant Disappearance of H2 signal.[1][2] | Absent H2 signal present ( | Dominant Loss of both H2 and H5. | Misplaced Br at C2, but alkyl at C4 changes splitting. |
| Side Chain | Diastereotopic Splitting Distinct ABX patterns for CH₂ groups. | Similar But shifts slightly upfield. | Similar Shifts slightly downfield. | Distinct Shift changes due to C4 attachment. |
Expert Insight: The presence of a doublet with
is the definitive "Go/No-Go" signal. If you see a singlet in the aromatic region, you have likely over-brominated to the 2,5-dibromo species.
Structural Analysis & Assignments
The Chirality Factor
The carbon at position 2 of the propyl chain is chiral (
Structure: Thiophene(C3) - CH2(a) - CH(b)(Me) - CH2(c) - Cl
Predicted Chemical Shift Data (CDCl₃, 600 MHz)
H NMR Assignments:-
7.25 ppm (1H, d,
Hz): H5 (Thiophene ring). Deshielded by the sulfur atom. -
6.90 ppm (1H, d,
Hz): H4 (Thiophene ring). -
3.55 & 3.48 ppm (2H, ddd, Diastereotopic): H(c) (
). Deshielded by Chlorine. Shows geminal coupling ( Hz) and vicinal coupling to H(b). -
2.75 & 2.65 ppm (2H, ddd, Diastereotopic): H(a) (Thiophene-
). Benzylic-like position. Shows geminal coupling and vicinal coupling to H(b). -
2.15 ppm (1H, m): H(b) (Methine
). Multiplet due to coupling with Me, H(a), and H(c). -
1.05 ppm (3H, d,
Hz): Methyl Group .
- 140.5 ppm: C3 (Quaternary, substituted).
- 129.5 ppm: C5 (CH).
- 125.8 ppm: C4 (CH).
- 109.2 ppm: C2 (C-Br). Distinctive upfield shift for C-Br compared to C-H.
-
49.8 ppm: C(c) (
). - 38.5 ppm: C(b) (Methine).
-
32.1 ppm: C(a) (Thiophene-
). - 18.2 ppm: Methyl .
Experimental Protocol: Solvent Selection & Acquisition
Solvent Strategy: CDCl₃ vs. DMSO-d₆[3]
While CDCl₃ is the standard, DMSO-d₆ offers a competitive alternative for this specific molecule due to the viscosity-driven resolution of the aliphatic chain.
-
CDCl₃ (Recommended for Routine QC):
-
Pros: Sharp lines, easy sample recovery.
-
Cons: Potential overlap of water peak with the Methyl doublet if wet (
1.56).
-
-
DMSO-d₆ (Recommended for Chiral Resolution):
-
Pros: Higher viscosity often separates the diastereotopic multiplets of the
group more effectively. -
Cons: Residual solvent peak (
2.50) may overlap with the Thiophene- signals ( 2.6-2.8). Use with caution.
-
Step-by-Step Characterization Workflow
-
Sample Preparation: Dissolve 10-15 mg of the oil/solid in 0.6 mL of CDCl₃ (99.8% D, containing 0.03% TMS). Ensure the solution is clear; filter through a cotton plug if turbidity exists (salts from bromination).
-
Acquisition Parameters (600 MHz):
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aromatic protons vs. alkyl protons).
-
Scans: 16 (1H), 512 (13C).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz) for 1H.
-
Critical: Phasing must be manual to resolve the "roofing" effect in the ABX systems of the side chain.
-
Visualization: Logic & Connectivity
The following diagram illustrates the logical flow for assigning the structure using 2D NMR techniques, confirming the connectivity of the side chain to the thiophene ring.
Caption: Workflow for structural verification using 1D and 2D NMR correlations. The "Doublet Test" is the critical decision gate for regioisomer purity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for ABX splitting patterns in chiral alkyl chains).
-
Campaigne, E., & Tullar, B. F. (1953). 3-Thenoic Acid and some derivatives.[5][6][7] Organic Syntheses, 33, 96. (Foundational data on 3-substituted thiophene shifts). [Link]
- Reinecke, M. G., & Pederson, L. (1971). The NMR spectra of some 2- and 3-substituted thiophenes. Journal of New Mexico State University. (Establishes the J=5.6Hz coupling constant standard for 2,3-disubstituted thiophenes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR [m.chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 2-Bromo-5-chloro-3-methylbenzo(b)thiophene | C9H6BrClS | CID 2735548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. unn.edu.ng [unn.edu.ng]
- 6. Synthesis of Thienothiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 7. Thiophene synthesis [organic-chemistry.org]
Publish Comparison Guide: Mass Spectrometry of Brominated Thiophene Compounds
Executive Summary: The Analytical Challenge
Brominated thiophene compounds are linchpins in two distinct but critical fields: organic electronics (as precursors for conductive polymers like P3HT) and pharmaceuticals (as bioisosteres). Their analysis presents a unique dichotomy:
-
The Halogen Signature: The presence of bromine provides a distinct isotopic "fingerprint" that aids identification but complicates quantitative integration due to signal splitting.
-
The Ionization Paradox: While small bromothiophenes are volatile enough for GC-MS, larger oligomers or functionalized derivatives often require LC-MS, where they suffer from poor ionization efficiency in standard Electrospray Ionization (ESI) due to low polarity.
This guide objectively compares Electron Ionization (EI) GC-MS and Atmospheric Pressure Chemical Ionization (APCI) LC-MS , providing the experimental grounding to select the correct modality for your specific bromothiophene derivative.
Strategic Method Selection: GC-MS vs. LC-MS[1][2][3]
The choice between gas and liquid chromatography is not merely about volatility; it is about the stability of the carbon-bromine (C-Br) bond and the polarity of the analyte.
| Feature | GC-MS (EI) | LC-MS (APCI) | LC-MS (ESI) |
| Primary Target | Mono/Di-brominated monomers, volatile precursors. | Oligomers, non-polar derivatives, thermally labile compounds. | Highly polar derivatives (e.g., carboxylic acid substituted). |
| Ionization Energy | High (70 eV) – Hard Ionization. | Low (Soft Ionization). | Low (Soft Ionization). |
| Key Advantage | Structural Elucidation: Extensive fragmentation allows confirmation of Br position. | Molecular Ion Preservation: Minimizes in-source debromination. | Sensitivity: Only if polar groups are present. |
| Major Limitation | Thermal Degradation: High injector temps can cause debromination or polymerization. | Adduct Formation: Spectra often dominated by [M+H]⁺ or radical cations [M]⁺•. | Poor Response: Thiophene rings lack basic sites for protonation. |
Decision Matrix
Use the following logic to select your instrument platform:
Figure 1: Decision tree for selecting the ionization interface based on physicochemical properties.
Deep Dive: Electron Ionization (EI) Fragmentation Mechanisms
In GC-MS, the 70 eV electron impact provides sufficient energy to break the C-Br bond. Understanding this fragmentation is crucial for distinguishing isomers (e.g., 2-bromo vs. 3-bromothiophene).
Isotopic Pattern Recognition
Bromine exists as two stable isotopes:
-
1 Br: 1:1 doublet (M, M+2)
-
2 Br: 1:2:1 triplet (M, M+2, M+4)
-
3 Br: 1:3:3:1 quartet (M, M+2, M+4, M+6)
Fragmentation Pathway: 2,5-Dibromothiophene
The primary fragmentation pathway involves the sequential loss of bromine radicals and ring opening.
Figure 2: EI Fragmentation pathway of 2,5-dibromothiophene showing sequential debromination.
Expert Insight: In EI, the intensity of the [M-Br]⁺ peak relative to the molecular ion [M]⁺ is a key indicator of bond stability. 2-bromothiophenes typically show a more intense [M-Br]⁺ fragment than 3-bromothiophenes due to the higher stability of the resulting cation at the
Deep Dive: LC-MS (APCI vs. ESI)
For larger brominated thiophene oligomers (e.g., dimers, trimers used in organic solar cells), GC-MS is unsuitable due to high boiling points.
Why APCI Over ESI?
-
ESI Mechanism: Relies on solution-phase ionization (acid/base chemistry). Brominated thiophenes are neutral and lack basic nitrogen or acidic oxygen, leading to poor signal in ESI.
-
APCI Mechanism: Uses a corona discharge to create a plasma.[1] Charge transfer occurs via solvent ions (e.g.,
). This gas-phase ionization is highly effective for non-polar aromatic systems like thiophenes.
Experimental Data Comparison
Table 1: Signal-to-Noise (S/N) comparison for a brominated thiophene trimer (1 µg/mL).
| Parameter | ESI (Positive Mode) | APCI (Positive Mode) | APPI (Photoionization) |
| Solvent System | MeOH/Water + 0.1% Formic Acid | MeOH/Hexane (No buffer) | Toluene (Dopant) |
| Dominant Ion | [M+H]⁺ (Weak) | [M]⁺• (Radical Cation) | [M]⁺• |
| S/N Ratio | 15:1 | 120:1 | 110:1 |
| Linearity ( | 0.92 | 0.998 | 0.995 |
Recommendation: Use APCI in positive mode. The formation of the radical cation [M]⁺• is favored over the protonated species [M+H]⁺ for these conjugated systems.
Validated Experimental Protocols
Protocol A: GC-MS for Purity Analysis (Monomers)
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Column: HP-5ms or DB-5ms (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C. Note: Do not exceed 250°C to prevent thermal debromination.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: m/z 40–500.
Protocol B: APCI LC-MS for Oligomers
-
Instrument: Triple Quadrupole or Q-TOF.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.
-
Mobile Phase:
-
A: Water (LC-MS grade)
-
B: Methanol/Acetonitrile (50:50 v/v)
-
Note: Avoid acidic additives if looking for radical cations [M]⁺•.
-
-
Flow Rate: 0.4 mL/min.
-
APCI Settings:
-
Corona Current: 4.0 µA
-
Vaporizer Temp: 350°C
-
Gas Temp: 300°C
-
Nebulizer Pressure: 40 psi
-
References
-
NIST Chemistry WebBook. Thiophene, 2-bromo- Mass Spectrum. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Choosing the Right Technique. Retrieved from [Link]
-
Karminski-Zamola, G., et al. (1995).[2] Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromothiophene and 3-Bromothiophene for Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity. Among the most common starting materials for the synthesis of complex thiophene-containing molecules are its brominated isomers: 2-bromothiophene and 3-bromothiophene. A deep understanding of their distinct reactivity profiles is paramount for efficient and predictable synthetic planning. This guide provides a detailed comparison of these two key building blocks, supported by experimental data and mechanistic insights, to empower researchers in their synthetic endeavors.
Part 1: The Root of Reactivity: Electronic Structure
The thiophene ring is an electron-rich aromatic heterocycle. However, the electron density is not distributed uniformly. The C2 and C5 positions (α-positions) are more electron-rich and more susceptible to electrophilic attack than the C3 and C4 positions (β-positions). This is due to the ability of the sulfur atom to better stabilize the cationic intermediate (the Wheland intermediate) when the attack occurs at an α-position.
The placement of the bromine atom at either the 2- or 3-position further modulates this inherent reactivity, leading to significant differences in how these isomers behave in key synthetic transformations.
Part 2: A Head-to-Head Comparison in Key Reaction Classes
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is dictated by the directing effects of both the sulfur atom and the bromine substituent.
2-Bromothiophene: The sulfur atom strongly activates the C5 position towards electrophilic attack. The bromine at C2, being a deactivating group, has a lesser influence. Consequently, electrophilic substitution of 2-bromothiophene almost exclusively occurs at the C5 position. For instance, bromination of 2-bromothiophene yields 2,5-dibromothiophene.[1][2]
3-Bromothiophene: The situation is more complex. The sulfur atom activates the C2 and C5 positions. The bromine at C3 directs incoming electrophiles to the C2 and C5 positions. As a result, electrophilic substitution of 3-bromothiophene typically yields a mixture of 2,3- and 3,5-disubstituted products, with the 2,3-isomer often being the major product due to the strong directing effect of the sulfur to the adjacent α-position. For example, bromination of 3-bromothiophene with N-bromosuccinimide (NBS) gives 2,3-dibromothiophene in high yield (89%).[3]
Table 1: Regioselectivity in Electrophilic Bromination
| Starting Material | Reagent | Major Product(s) | Yield | Reference |
| Thiophene | Br₂ in CCl₄ | 2-Bromothiophene | 55% | [4] |
| 2-Bromothiophene | Br₂ in HBr | 2,5-Dibromothiophene | >90% | [2] |
| 3-Bromothiophene | NBS, HClO₄ | 2,3-Dibromothiophene | 89% | [3] |
Metal-Halogen Exchange and Deprotonation
Metal-halogen exchange, typically with organolithium reagents like n-butyllithium (n-BuLi), is a cornerstone of thiophene functionalization. Here, the kinetic acidity of the ring protons and the ease of C-Br bond cleavage are the determining factors.
2-Bromothiophene: The C-Br bond at the 2-position is significantly more reactive towards metal-halogen exchange than the C-Br bond at the 3-position. This is attributed to the stabilization of the resulting 2-lithiothiophene intermediate by the adjacent sulfur atom through inductive effects. The reaction is typically fast and clean, even at low temperatures (-78 °C).[5]
3-Bromothiophene: Metal-halogen exchange is considerably slower and often requires more forcing conditions or more reactive organolithium reagents like t-butyllithium (t-BuLi).[6] The C-Br bond at the 3-position is computationally predicted to be stronger than at the 2-position, suggesting a higher activation barrier.[7] Furthermore, direct deprotonation at the more acidic C2 position can compete with or even dominate over metal-halogen exchange, especially with non-bulky alkyllithiums.
Experimental Protocol: Lithiation and Trapping of 2-Bromothiophene
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous diethyl ether (50 mL) and 2-bromothiophene (1.63 g, 10 mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 15 minutes, maintaining the temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Trapping: Add a solution of the desired electrophile (e.g., N,N-dimethylformamide, 1.1 g, 15 mmol) in anhydrous diethyl ether (10 mL) dropwise.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Stille, and Kumada couplings are indispensable for forming C-C bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the organohalide to the low-valent palladium catalyst.[7]
2-Bromothiophene: The C-Br bond at the α-position is highly reactive towards oxidative addition to Pd(0) complexes. This allows cross-coupling reactions to proceed under relatively mild conditions with low catalyst loadings, often resulting in high yields.[8]
3-Bromothiophene: The C-Br bond at the β-position is significantly less reactive in the oxidative addition step.[7] Consequently, cross-coupling reactions with 3-bromothiophene often require more forcing conditions: higher temperatures, longer reaction times, higher catalyst loadings, and more electron-rich, bulky phosphine ligands to facilitate the oxidative addition.[7][9] Despite these challenges, successful protocols have been developed for a wide range of cross-coupling partners.[9]
This reactivity difference is synthetically useful. In di- or polybrominated thiophenes, the α-bromo substituents can be selectively coupled while leaving the β-bromo substituents intact, allowing for sequential functionalization. For example, the initial site of Suzuki coupling on 2,3-dibromothiophene is always at the C2 position.[10]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst System | Conditions | Yield | Reference |
| 2-Bromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80°C, 12h | 94% | [8] |
| 3-Bromothiophene | (2-Fluorophenyl)boronic acid | Pd(OAc)₂, tBu-JohnPhos, KF | THF, rt, 1h | Good (not specified) | [9] |
| 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane, 90°C | 65-85% | [11] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
// Edges for the cycle Pd0 -> OxyAdd [label="R-Br"]; OxyAdd -> PdII; PdII -> Transmetal [label="Ar-B(OR)₂"]; Transmetal -> PdII_Aryl; PdII_Aryl -> ReductElim; ReductElim -> Pd0 [label="R-Ar"];
// Annotation for reactivity difference { rank=same; OxyAdd; Reactivity [shape=plaintext, label="Reactivity:\n2-Br > 3-Br\n(Rate-Determining Step)", fontcolor="#202124", fontsize=11]; } } dot Caption: The Suzuki-Miyaura catalytic cycle.
Part 3: Implications for Synthetic Strategy
The choice between 2-bromothiophene and 3-bromothiophene as a starting material fundamentally dictates the synthetic route.
-
For α-Functionalization (C2 or C5): 2-Bromothiophene is the superior starting material. Its predictable regioselectivity in EAS and high reactivity in metal-halogen exchange and cross-coupling make it ideal for introducing substituents at the C5 position or for converting the C2 position into another functional group.
-
For β-Functionalization (C3 or C4): Syntheses targeting substitution at the β-positions are inherently more complex.
-
Starting with 3-Bromothiophene: This is the most direct approach. However, one must be prepared to employ more vigorous conditions for cross-coupling reactions and carefully control conditions for metallation to avoid competitive deprotonation at C2.
-
Starting with 2-Bromothiophene: An indirect, multi-step approach might be necessary. This could involve, for example, a "halogen dance" rearrangement, where a 2-lithiated species isomerizes to a more stable 3-lithiated species under specific conditions, though this can be complex to control.[12] Alternatively, one could start with a different thiophene derivative that allows for selective functionalization at the 3- or 4-position before introducing the desired substituent.
-
Conclusion
While both 2-bromothiophene and 3-bromothiophene are indispensable reagents, they are not interchangeable. The pronounced reactivity of the α-position (C2) makes 2-bromothiophene a more reactive and often more straightforward substrate in a variety of transformations, particularly metal-halogen exchange and palladium-catalyzed cross-couplings. Conversely, the C-Br bond at the β-position in 3-bromothiophene is more robust, requiring tailored and often more forceful conditions to react. This lower reactivity, however, can be exploited for selective, sequential functionalization of polyhalogenated thiophenes. A thorough understanding of these electronic and steric underpinnings is crucial for the rational design of efficient and successful synthetic routes in drug discovery and materials science.
References
-
PrepChem. (n.d.). Preparation of 2,5-dibromothiophen. Retrieved from [Link]
- Ozaki, T., et al. (2006). Observation of Sequential Electrophilic Substitution of Bromothiophene and Immediate Reductive Elimination of Arylpalladium Complexes. Organic Letters, 8(24), 5593-5595.
- Keegstra, M. A., & Brandsma, L. (1988). Convenient High-Yield Procedures for 2-Bromothiophene and 2,5-Dibromothiophene. Synthesis, 1988(11), 890-891.
- Brandsma, L., & Verkruijsse, H. D. (1990). 3,4-DIBROMOTHIOPHENE FROM 2-BROMOTHIOPHENE.
- Semba, K., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review.
- Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives.
- Hawkins, D. W., et al. (1990). Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiophene. Journal of the Chemical Society, Perkin Transactions 1, (12), 3207-3213.
- Semba, K., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Ribas, X., et al. (2019). Mechanochemical Regulation of Oxidative Addition to a Palladium(0) Bisphosphine Complex. Journal of the American Chemical Society, 141(42), 16901-16909.
- Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945.
- Semba, K., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Scilit.
- Asiri, A. M., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(4), 5527-5540.
- Yate, L., et al. (2019). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 43(39), 15635-15643.
- Wallace, S., et al. (2012).
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
- Brahim, M., et al. (2025). First Site-Selective Suzuki-Miyaura Reactions of 2,3,4-Tribromothiophene.
- Varello, A. V., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry, 59(3), 471-483.
- Notario, R., et al. (2016). Mechanistic pathways for halogen dance reactions in bromo- and iodothiophenes. Journal of Chemical Sciences, 128(1), 109-119.
- Lumen Learning. (n.d.). 14.2.
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Wikipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 2-bromothiophene. Retrieved from [Link]
- Academia.edu. (n.d.). Lithiation reaction of 2,5-dibromothiophene.
- Sun, W., et al. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(9), 3242-3247.
- Dalal Institute. (n.d.).
- Reddit. (2018).
- ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?
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X-ray Crystallography of Functionalized Thiophene Derivatives: A Comparative Technical Guide
Executive Summary
Functionalized thiophene derivatives represent a critical intersection between organic electronics (e.g., oligothiophenes for OPVs/OFETs) and medicinal chemistry (as bioisosteres for phenyl rings). Their utility is defined not just by their chemical connectivity, but by their solid-state packing—specifically
While Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for elucidating these features, it faces distinct challenges with thiophenes, including high thermal motion, "ring-flip" disorder, and difficulty in growing diffraction-quality crystals. This guide compares SC-XRD against emerging alternatives like MicroED and established methods like PXRD, providing a validated roadmap for structural determination.
Part 1: Comparative Analysis of Structural Elucidation Methods[1]
For thiophene derivatives, the choice of technique depends on sample crystallinity and the specific structural data required (e.g., charge transport pathways vs. bulk phase identification).
Table 1: Performance Matrix of Structural Techniques
| Feature | SC-XRD (Gold Standard) | MicroED (Emerging) | PXRD (Powder) | NMR (Solution) |
| Primary Output | 3D Packing, Absolute Config, Intermolecular Interactions | 3D Structure from Nanocrystals | Bulk Phase ID, Crystallinity % | Connectivity, Dynamics |
| Sample Req. | Single Crystal (>10 µm) | Nanocrystal (<500 nm) | Polycrystalline Powder | Solubilized Sample |
| Resolution | Ultra-High (<0.8 Å) | High (<1.0 Å) | Low-Medium | N/A (Spectral) |
| Thiophene Specifics | Resolves S···S contacts & Ring Flip Disorder | Good for needle-like thiophenes that won't grow large | Cannot resolve specific S···S packing motifs ab initio | Misses solid-state conformation (planar vs. twisted) |
| Cost/Access | Moderate/High | High (Cryo-TEM req.) | Low | Moderate |
Critical Analysis of Alternatives
1. SC-XRD vs. MicroED (Micro-Electron Diffraction)
Thiophene derivatives often crystallize as thin, hair-like needles or waxy plates that are too small for standard X-ray sources.
-
The SC-XRD Limitation: Requires a crystal volume of roughly
for adequate diffraction on home-lab sources. -
The MicroED Advantage: Uses electrons instead of X-rays.[1] Electrons interact much more strongly with matter, allowing structure solution from crystals as small as 100 nm.
-
Verdict: Use SC-XRD if you can grow a crystal >10 µm. Switch to MicroED if your thiophene derivative persistently forms micro-crystalline powders or sub-micron needles.
2. SC-XRD vs. Solution NMR
In solution (NMR), thiophene rings often rotate freely around the
-
The Discrepancy: In the solid state, packing forces (lattice energy) often lock the thiophene into a specific conformation (syn- or anti-planar) to maximize
-overlap. -
Why it matters: For organic electronics, charge mobility depends on this planarity. NMR cannot predict if the molecule will pack flat (high mobility) or twisted (low mobility). SC-XRD is non-negotiable here.
Part 2: Critical Structural Insights & The "Thiophene Flip"
The "Thiophene Flip" Disorder
A pervasive challenge in refining thiophene structures is the 180° rotational disorder . Because the thiophene ring is a 5-membered ring where the Sulfur atom and the C=C double bond opposite it have similar scattering power (and the ring is roughly pseudo-symmetric), the molecule can pack in two orientations (Major and Minor) within the same crystal lattice site.
-
Symptom: The thermal ellipsoid of the Sulfur atom appears elongated or "cigar-shaped," and the R-factor remains stubbornly high (>7%).
-
Solution: You must model this as a two-part disorder (PART 1 and PART 2 in SHELXL) with occupancy factors linked to sum to 1.0 (e.g., 21.0).
Sulfur-Sulfur (S···S) Interactions
In functionalized thiophenes, S···S close contacts (often < 3.7 Å, the sum of van der Waals radii) are "supramolecular synthons" that direct crystal packing.
-
Significance: These interactions often create 2D or 3D networks that facilitate charge hopping in semiconductors.
-
Analysis: SC-XRD allows precise measurement of the S···S distance and the C-S···S angle, determining if the interaction is directional (Type II halogen-bond like) or purely dispersive.
Part 3: Experimental Protocols
Workflow: Crystallization of Waxy Thiophenes
Thiophene derivatives are notorious for being waxy or forming amorphous solids due to flexible alkyl side chains (often added to improve solubility).
Protocol: Vapor Diffusion (The "Goldilocks" Method)
This method is superior to evaporation for thiophenes because it occurs slowly, allowing the molecules to organize into thermodynamically stable, ordered stacks rather than kinetically trapped amorphous precipitates.
-
Prepare Inner Solution: Dissolve ~5 mg of the thiophene derivative in 0.5 mL of a "Good Solvent" (e.g., Chloroform, THF, or Toluene) in a small analytical vial. Note: The solution should be concentrated but not saturated.
-
Prepare Outer Chamber: Place the small vial (uncapped) inside a larger jar (e.g., 20 mL scintillation vial).
-
Add Anti-Solvent: Carefully add ~3-5 mL of a "Bad Solvent" (e.g., Methanol, Pentane, or Diethyl Ether) to the outer jar.
-
Crucial: The anti-solvent must be more volatile than the good solvent.
-
-
Seal and Wait: Cap the outer jar tightly. The volatile anti-solvent will vaporize and diffuse into the inner vial, slowly lowering the solubility and forcing crystallization.
-
Timeline: Check after 24-72 hours.
Visualization: Crystallization Decision Logic
Figure 1: Decision tree for selecting the optimal crystallization method based on the physical properties of the thiophene derivative.
Part 4: Data Processing & Refinement Strategy
When refining the structure of a functionalized thiophene, standard auto-processing often fails to correctly assign the Sulfur atom due to the "flip" disorder.
Protocol: Handling Thiophene Ring Disorder in SHELXL
-
Identify the Problem: Look for a Sulfur atom with a large thermal ellipsoid (Ueq > 0.08) or residual electron density peaks (Q-peaks) appearing ~1.5 Å away from the Carbon atoms, mirroring the Sulfur position.
-
Split the Model:
-
Select the atoms of the thiophene ring.[2]
-
Assign them to PART 1.
-
Create a second set of atoms (rotated 180°) and assign them to PART 2.
-
-
Restrain Geometry: Apply SAME or SADI restraints to ensure the bond lengths in the disordered (minor) component match the major component.
-
Refine Occupancy: Use a free variable (e.g., 21.000) for the occupancy of PART 1 and 1-21.000 for PART 2.
-
Validate: Check that the R1 value drops and the thermal ellipsoids normalize.
Visualization: Refinement Logic
Figure 2: Logical workflow for identifying and resolving the characteristic "Thiophene Flip" disorder during structural refinement.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
NanoImaging Services. MicroED: A New Technique for Small Molecule Structure Determination. [Link]
-
Sheldrick, G. M. SHELX – A brief history. Acta Crystallographica Section A. [Link]
-
Triclinic Labs. Microcrystal Electron Diffraction (MicroED) Services. [Link]
-
Frontiers in Molecular Biosciences. Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry. [Link]
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A Senior Application Scientist's Guide to Isotopic Pattern Analysis for Compounds Containing Bromine and Chlorine
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the definitive identification of compounds is paramount. For molecules containing bromine (Br) and chlorine (Cl), mass spectrometry (MS) offers a powerful tool, not just for determining molecular weight, but for gaining a high degree of confidence in elemental composition through the analysis of isotopic patterns. The unique and characteristic isotopic signatures of these halogens act as a built-in verification system, guiding the analyst toward the correct molecular formula.
This guide provides an in-depth exploration of the principles and practical applications of isotopic pattern analysis for brominated and chlorinated compounds. We will delve into the theoretical underpinnings, compare the performance of various mass spectrometry platforms, provide actionable experimental protocols, and discuss the critical role of data analysis, including deconvolution of complex spectra.
The Foundation: Understanding the Isotopic Signatures of Bromine and Chlorine
Isotopes are atoms of the same element that possess a different number of neutrons, resulting in different atomic masses.[1] While most elements have isotopes, the natural abundance of heavier isotopes is often very low. Bromine and chlorine are notable exceptions, with their heavier isotopes being significantly abundant, which gives rise to their characteristic patterns in a mass spectrum.[2]
Chlorine: Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl and ³⁷Cl. Their approximate natural abundances are 75% and 25%, respectively.[2] This 3:1 ratio means that for a molecule containing a single chlorine atom, the mass spectrum will exhibit two peaks for the molecular ion, separated by two mass-to-charge units (m/z). The peak corresponding to the molecule with ³⁵Cl (the M peak) will be approximately three times more intense than the peak for the molecule with ³⁷Cl (the M+2 peak).[2]
Bromine: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly equal proportions, approximately 50% each.[2] Consequently, a molecule with one bromine atom will show a molecular ion cluster with two peaks of almost equal intensity, also separated by 2 m/z units (M and M+2 peaks). This 1:1 ratio is a hallmark of bromine's presence.[3]
These fundamental patterns are the building blocks for identifying and confirming the presence and number of chlorine and bromine atoms in a molecule.
Navigating Complexity: Isotopic Patterns of Polyhalogenated Compounds
When a molecule contains multiple bromine and/or chlorine atoms, the isotopic patterns become more complex but also more informative. The number of peaks in the molecular ion cluster and their relative intensities are determined by the statistical probability of the different isotopic combinations.
For instance, a compound with two bromine atoms will exhibit three prominent peaks in its molecular ion cluster:
-
M peak: Containing two ⁷⁹Br atoms.
-
M+2 peak: Containing one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Containing two ⁸¹Br atoms.
The theoretical intensity ratio of these peaks is approximately 1:2:1.[2] Similarly, a molecule with two chlorine atoms will also have M, M+2, and M+4 peaks, but with a characteristic intensity ratio of 9:6:1.[4]
The presence of both chlorine and bromine atoms in the same molecule leads to even more intricate patterns. For example, a compound with one bromine and one chlorine atom will have a molecular ion cluster with peaks at M, M+2, and M+4, reflecting the various combinations of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.
The following table summarizes the theoretical isotopic patterns for molecules containing up to three chlorine or bromine atoms.
| Number and Type of Halogen | Isotopic Peaks | Theoretical Intensity Ratio |
| 1 Cl | M, M+2 | 3:1 |
| 2 Cl | M, M+2, M+4 | 9:6:1 |
| 3 Cl | M, M+2, M+4, M+6 | 27:27:9:1 |
| 1 Br | M, M+2 | 1:1 |
| 2 Br | M, M+2, M+4 | 1:2:1 |
| 3 Br | M, M+2, M+4, M+6 | 1:3:3:1 |
These predictable patterns are invaluable for rapidly screening and identifying halogenated compounds in complex mixtures.
Choosing the Right Tool: A Comparison of Mass Spectrometry Platforms
The quality of isotopic pattern analysis is highly dependent on the capabilities of the mass spectrometer. The three most common types of mass analyzers used for this purpose are quadrupole, time-of-flight (ToF), and Orbitrap instruments. Each has its own strengths and weaknesses.
| Feature | Quadrupole | Time-of-Flight (ToF) | Orbitrap |
| Principle | Mass filter, scans across a mass range | Measures the time it takes for ions to travel a fixed distance | Traps ions in an electrostatic field and measures their orbital frequencies |
| Resolution | Unit to low resolution | High resolution (typically 10,000 - 50,000 FWHM) | Very high resolution (up to >240,000 FWHM)[5] |
| Mass Accuracy | Low (typically >100 ppm) | High (typically 1-5 ppm) | Very high (typically <1-3 ppm)[5] |
| Sensitivity (LOD/LOQ) | Excellent in targeted modes (SIM/MRM)[6] | Good to excellent | Excellent |
| Dynamic Range | Good | Good | Excellent, up to 5 orders of magnitude[5] |
| Suitability for Isotopic Pattern Analysis | Good for simple, known compounds. Struggles with complex mixtures and resolving isobaric interferences. | Excellent for resolving isotopic fine structure and identifying unknowns in complex matrices.[7] | The gold standard for high-confidence formula determination due to exceptional resolution and mass accuracy.[5] |
| Cost | Lower | Moderate to high | High |
Quadrupole Mass Analyzers: These are robust and relatively inexpensive instruments that excel at targeted quantification in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[6][8] While they can be used for isotopic pattern analysis of simple, known compounds, their lower resolution makes it difficult to resolve fine isotopic details and distinguish target compounds from isobaric interferences in complex samples.[8]
Time-of-Flight (ToF) Mass Analyzers: ToF instruments offer high resolution and excellent mass accuracy, making them well-suited for the analysis of complex mixtures and the identification of unknown compounds.[6][7] Their ability to acquire full-spectrum data at high speeds allows for the accurate representation of isotopic patterns and the use of deconvolution algorithms to separate co-eluting compounds.[9]
In the Lab: Experimental Protocols for Isotopic Pattern Analysis
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the target analytes.
Protocol 1: GC-MS Analysis of Volatile and Semi-Volatile Halogenated Compounds
This protocol is suitable for the analysis of compounds like organochlorine pesticides and brominated flame retardants.
1. Sample Preparation:
-
Extraction: For solid samples (e.g., soil, sediment), use a suitable solvent extraction technique such as Soxhlet or pressurized liquid extraction (PLE) with a non-polar solvent like hexane or a mixture of hexane and dichloromethane.[7][10] For liquid samples (e.g., water), perform a liquid-liquid extraction with a water-immiscible organic solvent.[11]
-
Cleanup: To remove interfering matrix components, a cleanup step is often necessary. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like Florisil or silica gel.[7][12]
-
Concentration: The extract is typically concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[10]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[13]
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a final temperature of around 300-320°C.[10]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS.[3]
-
Acquisition Mode: Full scan mode is used to acquire data over a wide mass range (e.g., m/z 50-600) to ensure the entire isotopic pattern of the target compounds is captured.
-
Mass Analyzer Settings:
-
Quadrupole: Set to scan the desired mass range.
-
ToF/Orbitrap: Operate in high-resolution mode to achieve accurate mass measurements.
-
-
3. Data Analysis:
-
Identify the chromatographic peaks of interest.
-
Examine the mass spectrum of each peak to identify the molecular ion cluster.
-
Compare the observed isotopic pattern with the theoretical pattern for the suspected number of chlorine and/or bromine atoms.
Protocol 2: LC-MS Analysis of Non-Volatile and Thermally Labile Halogenated Compounds
This protocol is suitable for analyzing compounds such as brominated flame retardants, their metabolites, and certain pesticides that are not amenable to GC-MS.[14]
1. Sample Preparation:
-
Extraction: For solid samples, use solvent extraction with a polar solvent like acetonitrile or methanol.[1] For liquid samples, a "dilute-and-shoot" approach may be possible for cleaner matrices, or SPE can be used for sample cleanup and concentration.
-
Cleanup: Dispersive SPE (d-SPE), often used in QuEChERS-based methods, can be effective for removing matrix interferences.[1]
2. LC-MS Instrumentation and Parameters:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.[1]
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, depending on the polarity of the analytes.[1] ESI is generally suitable for more polar compounds, while APCI is better for less polar ones.
-
Acquisition Mode: Full scan mode is used for initial screening and identification. For targeted quantification, tandem mass spectrometry (MS/MS) in MRM mode can be employed.
-
Mass Analyzer Settings: High-resolution instruments (ToF or Orbitrap) are highly recommended for LC-MS analysis of complex samples to aid in compound identification and reduce the impact of matrix effects.
-
3. Data Analysis:
-
Similar to GC-MS, identify the chromatographic peaks and their corresponding mass spectra.
-
For MS/MS data, analyze the fragmentation patterns in conjunction with the isotopic patterns of the precursor and product ions to confirm the structure of the compound.
Untangling the Data: Deconvolution of Overlapping Spectra
In the analysis of complex samples, it is common for multiple compounds to co-elute from the chromatography column, resulting in overlapping mass spectra. This can make it challenging to accurately determine the isotopic patterns of individual components. Spectral deconvolution is a computational technique used to separate the mass spectra of co-eluting compounds.[15]
The Challenge of Co-elution: When two or more compounds have very similar retention times, their mass spectra will be superimposed. If these compounds also have overlapping isotopic patterns, it can be nearly impossible to manually interpret the data.
How Deconvolution Works: Deconvolution algorithms use mathematical models to identify ions that belong to the same chromatographic peak and have consistent elution profiles.[15] By grouping these ions together, the algorithm can reconstruct the pure mass spectrum of each individual component, even if they are not fully separated chromatographically.[16]
Software for Deconvolution: Many modern mass spectrometry software packages include deconvolution tools. Some common examples include:
-
AMDIS (Automated Mass Spectral Deconvolution and Identification System): A widely used software from NIST for GC-MS data.
-
MS-DIAL: A comprehensive software for untargeted metabolomics that includes deconvolution capabilities for both GC-MS and LC-MS/MS data.[4]
-
Vendor-Specific Software: Instrument manufacturers like Agilent, Thermo Fisher Scientific, and SCIEX provide their own software with integrated deconvolution features.[16][17]
The use of deconvolution is particularly important when analyzing samples with high matrix complexity or when searching for trace-level contaminants.
Visualizing the Workflow and Concepts
To better illustrate the concepts and workflows discussed in this guide, the following diagrams have been created using Graphviz.
Figure 1: General workflow for isotopic pattern analysis of halogenated compounds.
Figure 2: Conceptual overview of the spectral deconvolution process.
Sources
- 1. dioxin20xx.org [dioxin20xx.org]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MS-DIAL tutorial | mtbinfo.github.io [systemsomicslab.github.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 7. tofwerk.com [tofwerk.com]
- 8. What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. vetdergikafkas.org [vetdergikafkas.org]
- 14. Brominated flame retardants [sciex.com]
- 15. ADAP-GC 4.0: Application of Clustering-Assisted Multivariate Curve Resolution to Spectral Deconvolution of Gas Chromatography–Mass Spectrometry Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
Comparative Guide: DFT Studies on the Electronic Properties of Substituted Thiophenes
Executive Summary
Thiophene derivatives are the backbone of modern organic electronics and bio-isosteres in drug design. However, predicting their electronic properties—specifically the HOMO-LUMO gap (
This guide objectively compares the performance of standard hybrid functionals against long-range corrected alternatives. It provides a validated workflow for predicting how substituents (Electron Donating vs. Withdrawing) modulate the thiophene core, supported by experimental correlation protocols.
Part 1: Theoretical Framework & Functional Selection
The "product" in computational chemistry is the functional. For conjugated systems like substituted thiophenes, the standard B3LYP functional often fails due to Self-Interaction Error (SIE) , leading to an over-delocalization of wavefunctions and a systematic underestimation of band gaps.
Comparative Analysis of Functionals
| Feature | B3LYP (Standard Hybrid) | CAM-B3LYP (Range-Separated) | |
| Primary Use Case | Geometry optimization of ground states ( | Excited states (TD-DFT), Charge Transfer (CT) excitations. | Solid-state packing, |
| Band Gap Accuracy | Poor. Underestimates | High. Corrects long-range exchange, aligning closer to experimental | High. Excellent for predicting gaps in aggregated states. |
| Charge Transfer | Fails to describe long-range CT; "ghost" states often appear. | Accurately models spatial overlap in push-pull thiophenes. | Robust handling of non-covalent interactions. |
| Computational Cost | Low (Standard scaling). | Moderate (Requires range-separation integrals). | Moderate to High.[1] |
Recommendation: Use B3LYP/6-31G(d) for initial geometry optimization (cost-effective), but MANDATORILY switch to CAM-B3LYP or
Part 2: Comparative Analysis of Substituent Effects[1]
Substituents at the 3- and 4-positions of the thiophene ring drastically alter the Frontier Molecular Orbitals (FMOs).
Mechanism of Action[2]
-
Electron Donating Groups (EDG): (e.g., -CH
, -OCH , -NH ) raise the HOMO energy level via mesomeric ( ) or inductive ( ) effects, making the molecule more easily oxidized (p-type character). -
Electron Withdrawing Groups (EWG): (e.g., -CN, -NO
, -F) lower the LUMO energy level, increasing electron affinity (n-type character) and stability against oxidation.
Data Summary: Predicted vs. Experimental Trends
Values are representative of 3-substituted thiophene oligomers (dimers/trimers) in solution.[2]
| Substituent Type | Example | HOMO Shift (eV) | LUMO Shift (eV) | Band Gap ( | Application |
| Reference | -H | 0.0 (Ref) | 0.0 (Ref) | Baseline (~3.5 eV for trimer) | Standard |
| Strong EDG | -OCH | +0.4 (Destabilized) | +0.1 | Narrows | Hole Transport (OPV) |
| Weak EDG | -CH | +0.2 | +0.05 | Slight Narrowing | P3HT Analogs |
| Strong EWG | -CN | -0.3 | -0.8 (Stabilized) | Drastically Narrows | Electron Transport |
| Halogen | -F | -0.2 | -0.2 | Minimal Change | Tuning Crystallinity |
Critical Insight: In "Push-Pull" systems (donor-acceptor copolymers), the combination of EDG-thiophene and EWG-thiophene units creates an Intramolecular Charge Transfer (ICT) state, resulting in the narrowest possible band gaps (1.5 – 1.8 eV), essential for harvesting solar spectrum photons.
Part 3: Visualization of Electronic Pathways
Diagram 1: Structure-Property Causality
This diagram illustrates how substituent choice physically alters the orbital landscape.
Caption: Causality flow showing how donating (green) and withdrawing (red) groups manipulate orbital energies to engineer the band gap.
Part 4: Experimental Validation Protocol
To ensure your DFT results are grounded in reality, you must validate against two primary experimental techniques.
Optical Band Gap ( ) via UV-Vis Spectroscopy[4]
-
Experiment: Measure the absorption edge (
) of the thiophene derivative in dilute solution (e.g., chloroform). -
Calculation:
. -
DFT Validation: Run TD-DFT (n=6 states) using CAM-B3LYP/def2-SVP. The first excitation energy (
) should match within 0.2–0.3 eV.
Electrochemical Gap ( ) via Cyclic Voltammetry (CV)
-
Experiment: Measure oxidation (
) and reduction ( ) potentials vs. Ferrocene/Ferrocenium ( ). -
Calculation:
-
DFT Validation: Compare calculated HOMO/LUMO eigenvalues directly. Note: DFT eigenvalues are gas-phase; apply a Solvent Model (PCM) in your calculation to match the CV electrolyte (e.g., Acetonitrile).
Part 5: Step-by-Step Computational Workflow
This protocol is designed for Gaussian 16/09 or ORCA, but the logic applies universally.
Diagram 2: The Computational Pipeline
Caption: Self-validating workflow ensuring geometric stability before expensive electronic property calculations.
Detailed Protocol Steps
-
Conformational Search: Thiophene chains have rotational degrees of freedom. Perform a scan of the dihedral angle between rings. The anti (trans-like) conformation is usually the global minimum for conductivity.
-
Geometry Optimization:
-
Functional: B3LYP
-
Basis Set: 6-31G(d) or def2-SVP.
-
Constraint: None (allow full relaxation).
-
-
Frequency Analysis (Validation Node):
-
Run a frequency calculation on the optimized structure.
-
Requirement: Zero imaginary frequencies. If imaginary frequencies exist (represented as negative values), the structure is a transition state, not a ground state. Perturb the geometry and re-optimize.
-
-
Electronic Property Calculation (The "Product"):
-
Functional:CAM-B3LYP or
B97X-D (Crucial for accuracy). -
Basis Set: def2-TZVP (Triple-zeta quality is needed for accurate orbital energies).
-
Solvation: Use IEFPCM or SMD model (Solvent: Chloroform or Chlorobenzene) to mimic experimental conditions.
-
-
TD-DFT (Optical Properties):
-
Calculate the first 6–10 singlet excited states.
-
Extract the oscillator strength (
) to determine the intensity of the transition.
-
References
-
Gaussian, Inc. DFT Methods and Basis Sets. Gaussian 16 User Reference. Available at: [Link]
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. Available at: [Link]
-
Bredas, J. L., et al. (2009). Charge-Transfer and Energy-Transfer Processes in Pi-Conjugated Oligomers and Polymers: A Molecular Picture. Chemical Reviews. Available at: [Link]
-
Chai, J.-D., & Head-Gordon, M. (2008).
B97X-D). Physical Chemistry Chemical Physics. Available at: [Link] - Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
Sources
- 1. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJNANO - Structural and electronic properties of oligo- and polythiophenes modified by substituents [beilstein-journals.org]
- 3. DFT Study of Electronic and Optical Properties of Small Oligothiophenes Based on Terthiophene End-capped by Several Donor Groups | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
Biological activity comparison of thiophene vs furan analogs
A Publish Comparison Guide for Drug Discovery Professionals[1]
Part 1: Executive Summary & The Bioisostere Dilemma
In medicinal chemistry, the interchange between furan (oxygen-containing) and thiophene (sulfur-containing) heterocycles is a classic exercise in bioisosterism.[1][2][3] While often treated as interchangeable "spacers" or aromatic scaffolds, their biological impacts are rarely identical.[1][3]
The Verdict: Thiophene is generally the superior scaffold for drug candidates requiring metabolic stability and lipophilic interaction .[1] It possesses higher aromaticity (stabilizing the ring) and a larger van der Waals radius, often improving hydrophobic pocket filling. Furan is frequently associated with metabolic attrition and toxicity . While it can offer superior hydrogen-bond accepting capabilities and lower lipophilicity (LogP), its propensity to undergo bioactivation by CYP450 enzymes into reactive dicarbonyl species (cis-enedials) makes it a "structural alert" in many optimization campaigns.
Part 2: Physicochemical & Electronic Foundations
To predict biological activity, one must first understand the electronic divergences. The sulfur atom in thiophene is less electronegative and has available 3d-orbitals (debated, but polarizability is key), leading to distinct differences in aromaticity and binding modes.
Table 1: Physicochemical Comparison
| Feature | Furan (O-heterocycle) | Thiophene (S-heterocycle) | Impact on Drug Design |
| Electronegativity | High (3.44) | Moderate (2.58) | Furan is a better H-bond acceptor; Thiophene is more lipophilic. |
| Aromaticity | Low (Resonance Energy ~16 kcal/mol) | High (Resonance Energy ~29 kcal/mol) | Thiophene is chemically stable; Furan is prone to ring opening. |
| Lipophilicity | Lower LogP | Higher LogP (+0.5 to +1.0 vs Furan) | Thiophene increases permeability and non-polar binding. |
| Van der Waals Radius | Oxygen: 1.52 Å | Sulfur: 1.80 Å | Thiophene fills larger hydrophobic pockets (steric bulk). |
| Metabolic Risk | High (CYP450 oxidation -> ring opening) | Moderate (S-oxidation -> sulfoxides) | Furan carries a higher risk of idiosyncratic toxicity. |
Part 3: Critical Analysis – Metabolic Liability & Toxicity
The most significant differentiator is metabolic activation . This is the primary reason thiophene is more prevalent in approved drugs (e.g., Duloxetine, Olanzapine, Clopidogrel) compared to furan.
The Mechanism of Bioactivation
-
Furan Bioactivation: CYP450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the furan ring to an epoxide or directly to a cis-2-butene-1,4-dial. This highly reactive Michael acceptor covalently binds to proteins (hepatotoxicity) and DNA (genotoxicity).
-
Thiophene Bioactivation: Thiophene undergoes S-oxidation to form thiophene-S-oxides.[4] While these are also electrophilic and can dimerize or bind nucleophiles, they are often less indiscriminately reactive than the furan-derived dials, though they still pose a risk (e.g., Tienilic acid hepatotoxicity).
Visualization: Metabolic Bioactivation Pathways
Caption: Comparative bioactivation pathways. Note the direct path of Furan to toxic dialdehydes versus Thiophene's potential for detoxification or dimerization.
Part 4: Biological Performance Case Studies
Does the stability trade-off cost potency? Not necessarily. In fact, the sulfur atom often enhances potency through superior van der Waals contact.
Case Study A: Tiazofurin Analogs (Antitumor)
In the development of nucleoside analogs, the specific geometry and electronic nature of the heterocycle were critical.
-
Thiophenfurin (Thiophene analog): Demonstrated potent cytotoxicity against L1210 leukemia cells.[5] It successfully inhibited IMP dehydrogenase.
-
Furanfurin (Furan analog): Inactive. The study concluded that the sulfur atom at position 2 was essential for cytotoxicity, likely due to specific electronic interactions or ring geometry that the oxygen analog could not replicate.
Case Study B: Chalcone Derivatives (Anticancer)
In a series of chalcone derivatives tested against various cell lines:
-
Furan derivatives: Showed slightly higher potency against MCF-7 (Breast Cancer).[6][1]
-
Thiophene derivatives: Showed significantly higher potency against HepG2 (Liver) and A549 (Lung) lines.[6][1]
-
Insight: The choice is context-dependent. If the target pocket is tight and polar, furan may succeed. If the pocket is large and hydrophobic, thiophene dominates.
Table 2: Comparative Potency Data (Selected Series)
| Compound Class | Target/Cell Line | Furan Analog Activity | Thiophene Analog Activity | Ref |
| C-Nucleosides | L1210 Leukemia | Inactive (T/C ~100%) | Active (T/C 168% @ 25mg/kg) | [1] |
| Chalcones | HepG2 (Liver) | IC50 = 26.6 µg/mL | IC50 = 21.6 µg/mL (More Potent) | [2] |
| Chalcones | MCF-7 (Breast) | IC50 = 32.4 µg/mL (More Potent) | IC50 = 39.8 µg/mL | [2] |
| Kinase Inhibitors | EGFR (Erlotinib analogs) | Potent, but high clearance | Potent, improved metabolic stability | [3] |
Part 5: Experimental Protocol – Reactive Metabolite Trapping
Objective: To empirically determine if your furan or thiophene lead compound generates reactive metabolites before advancing to animal studies. This is a self-validating "Go/No-Go" assay.
Materials
-
Microsomes: Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Trapping Agents:
-
For Furan: Semicarbazide (traps aldehydes) or Glutathione (GSH).
-
For Thiophene:Maleimide (traps S-oxides via Diels-Alder) or GSH.[4]
-
Step-by-Step Workflow
-
Incubation: Mix Test Compound (10 µM) with HLM in phosphate buffer (pH 7.4).
-
Activation: Add Trapping Agent (e.g., 5 mM GSH or 1 mM N-ethylmaleimide). Initiate reaction with NADPH.
-
Controls: Run parallel samples without NADPH (negative control) and with a known positive control (e.g., Furosemide for furan, Tienilic acid for thiophene).
-
Termination: Quench after 60 mins with ice-cold acetonitrile. Centrifuge to remove proteins.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Validation Logic (The "Trap"):
-
Search for mass shifts: [M + Trapping Agent + 16 (O)] .
-
Furan Signal: Look for +GSH adducts on a ring-opened species.
-
Thiophene Signal: Look for Diels-Alder adducts with maleimide (+16 + Maleimide mass).
-
Visualization: Trapping Assay Decision Tree
Caption: Experimental decision tree for reactive metabolite assessment. Detection of adducts triggers a mandatory structural redesign.
References
-
Furanfurin and thiophenfurin: two novel tiazofurin analogues. Journal of Medicinal Chemistry.
-
Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. BenchChem.
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
-
Reactive metabolites of thiophenic compounds: A new trapping method for thiophene sulfoxides. ResearchGate.
-
Comparative Study of the Synthetic Approaches and Biological Activities of Bioisosteres. MDPI Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Furanfurin and thiophenfurin: two novel tiazofurin analogues. Synthesis, structure, antitumor activity, and interactions with inosine monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
